molecular formula C8H11Cl2N B2773135 (3-Chloro-5-methylphenyl)methanamine;hydrochloride CAS No. 2460757-13-3

(3-Chloro-5-methylphenyl)methanamine;hydrochloride

Cat. No.: B2773135
CAS No.: 2460757-13-3
M. Wt: 192.08
InChI Key: KDVKLVQIRNHEPZ-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N and its molecular weight is 192.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-5-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKLVQIRNHEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (3-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and medicinal chemistry logic of (3-Chloro-5-methylphenyl)methanamine hydrochloride .

CAS: 1240305-91-2 Role: Lipophilic Amine Scaffold / Fragment-Based Drug Discovery (FBDD) Module

Executive Technical Summary

(3-Chloro-5-methylphenyl)methanamine hydrochloride is a high-value benzylamine intermediate used primarily in the optimization of lead compounds targeting G-protein coupled receptors (GPCRs) and kinases. Unlike simple benzylamines, the specific 3,5-disubstitution pattern offers a strategic advantage in medicinal chemistry:

  • Metabolic Blocking: The chlorine atom at position 3 and the methyl group at position 5 block the most metabolically vulnerable sites on the phenyl ring, extending the half-life (

    
    ) of the parent molecule.
    
  • Lipophilic Tuning: The substituents increase the

    
     compared to the unsubstituted benzylamine, enhancing membrane permeability and blood-brain barrier (BBB) penetration without introducing excessive molecular weight.
    
  • Conformational Restriction: When incorporated into larger amides or ureas, the 3,5-substituents restrict rotation around the benzylic bond, potentially locking the molecule into a bioactive conformation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates experimental baselines and high-confidence predictive models for the hydrochloride salt.

PropertySpecification / ValueNote
IUPAC Name (3-Chloro-5-methylphenyl)methanamine hydrochloride
Molecular Formula

Salt Form
Molecular Weight 192.09 g/mol Free base: 155.62 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility DMSO (>20 mg/mL), Methanol, Water (Moderate)pH dependent
pKa (Conj.[1] Acid) ~9.4Typical for benzylamines
Topological PSA 26.02

Free base
H-Bond Donors 3Includes HCl proton
H-Bond Acceptors 1

Synthetic Utility & Manufacturing Protocols

The synthesis of CAS 1240305-91-2 is most reliably achieved through the reduction of 3-chloro-5-methylbenzonitrile . This route avoids the over-alkylation issues common with halide displacement and ensures high fidelity of the primary amine.

Critical Pathway Diagram (DOT)

The following diagram illustrates the primary synthetic workflow and potential derivatization pathways.

G Start 3-Chloro-5-methylbenzonitrile (Precursor) Step1 Reduction (BH3·THF or Raney Ni/H2) Start->Step1 Reduction Inter Borane Complex / Imine Step1->Inter Intermediate Product (3-Chloro-5-methylphenyl)methanamine (Free Base) Inter->Product Hydrolysis/Workup Salt HCl Salt Formation (CAS 1240305-91-2) Product->Salt 4M HCl in Dioxane

Caption: Figure 1. Authoritative synthetic route from nitrile precursor to hydrochloride salt.

Detailed Experimental Protocol: Nitrile Reduction

Objective: Synthesis of (3-Chloro-5-methylphenyl)methanamine hydrochloride from 3-chloro-5-methylbenzonitrile.

Reagents:

  • 3-Chloro-5-methylbenzonitrile (1.0 eq)

  • Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution (2.5 eq)
    
  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 4M in dioxane

  • Sodium Hydroxide (NaOH), 1M aqueous

Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 3-chloro-5-methylbenzonitrile (10 mmol) and anhydrous THF (30 mL).

  • Reduction: Cool the solution to 0°C. Add

    
     (25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic reaction.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours to ensure complete reduction of the nitrile triple bond.

  • Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to quench excess borane. Note: Vigorous hydrogen gas evolution will occur.

  • Acid Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation (Free Base): Concentrate the solvent in vacuo. Basify the residue with 1M NaOH to pH >12. Extract with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over

    
     and concentrate.
    
  • Salt Formation: Dissolve the crude oil in minimal dry diethyl ether. Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C. The hydrochloride salt will precipitate immediately.

  • Purification: Filter the white solid and wash with cold ether. Recrystallize from Ethanol/Ether if necessary.

Application Science: Medicinal Chemistry Context[1][9]

The "Magic Methyl" and Chlorine Synergy

In drug design, replacing a hydrogen atom with a methyl group (the "Magic Methyl" effect) or a chlorine atom can drastically alter potency and selectivity. This scaffold combines both:

  • Electronic Effects:

    • Chlorine (C-3): Inductive electron withdrawal (

      
      ) lowers the electron density of the aromatic ring, potentially strengthening 
      
      
      
      stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.
    • Methyl (C-5): Weak electron donation (

      
      ) provides a subtle electronic counterbalance, preventing the ring from becoming too electron-deficient.
      
  • Metabolic Stability (The Blocking Strategy):

    • Cytochrome P450 enzymes typically attack electron-rich, unsubstituted positions on aromatic rings.

    • By substituting positions 3 and 5, this scaffold forces metabolic oxidation to the less favorable positions (2, 4, or 6) or the benzylic carbon. The steric bulk of the chlorine and methyl groups hinders the approach of the heme iron center of CYP450, significantly improving metabolic stability compared to unsubstituted benzylamine.

  • Vector Analysis:

    • The vectors of the Cl and Me groups are separated by 120°. This specific geometry is often used to probe "sub-pockets" in kinase ATP-binding sites or GPCR orthosteric sites.

Strategic Derivatization

Researchers utilize this amine primarily in two reactions:

  • Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA to form amide linkers.

  • Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.[2]

Handling, Stability, and Safety

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][3][4]
Eye Irritation H319Causes serious eye irritation.[1][4][5]
STOT-SE H335May cause respiratory irritation.[4][6]

Storage Protocols:

  • Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Temperature: Store at 2-8°C for long-term stability.

  • Stability: Stable for >2 years if kept dry and away from strong oxidizing agents.

References

  • General Nitrile Reduction: Brown, H. C., & Choi, Y. M. (1981). "Hydroboration. 56. The reaction of borane-tetrahydrofuran with nitriles. A convenient synthesis of primary amines." Journal of Organic Chemistry, 46(22), 4541–4543. Link

  • Medicinal Chemistry of Chlorine: Gribble, G. W. (2015). "Biological Activity of Recently Discovered Halogenated Marine Natural Products." Marine Drugs, 13(7), 4044–4136. (Context on Cl-substitution effects). Link

  • The "Magic Methyl" Effect: Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Safety Data: PubChem Compound Summary for substituted benzylamines (Analogous Hazard Codes). Link

Sources

3-Chloro-5-methylbenzylamine HCl chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Medicinal Chemistry and Drug Discovery [1]

Executive Summary

3-Chloro-5-methylbenzylamine Hydrochloride is a specialized diverse building block used primarily in the synthesis of pharmaceutical agents.[1] As a disubstituted benzylamine, it offers a unique combination of electronic and steric properties—the electron-withdrawing chlorine atom at the meta position and the electron-donating methyl group at the symmetric meta position (relative to the amine).[1] This "push-pull" electronic environment, combined with the lipophilicity of the substituents, makes it a valuable fragment for optimizing the pharmacokinetic profiles of drug candidates, particularly in modulating metabolic stability and potency in G-protein coupled receptor (GPCR) and kinase targets.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound belongs to the class of substituted benzylamines.[1] The hydrochloride salt form is preferred for its enhanced stability, water solubility, and ease of handling compared to the hygroscopic and air-sensitive free base.[1]

Attribute Technical Detail
IUPAC Name (3-Chloro-5-methylphenyl)methanamine hydrochloride
Common Name 3-Chloro-5-methylbenzylamine HCl
CAS Number (Free Base) 1240305-91-2
CAS Number (Salt) Not widely listed; typically referenced as HCl salt of 1240305-91-2
Molecular Formula C₈H₁₀ClN[1][2][3] · HCl (C₈H₁₁Cl₂N)
Molecular Weight 192.08 g/mol (Salt); 155.63 g/mol (Free Base)
SMILES CC1=CC(CN)=CC(Cl)=C1.Cl
Structural Features 1,3,5-substituted benzene ring pattern; Primary amine functionality.[1][4]
Electronic & Steric Profile
  • Chlorine (C-3): Induces an inductive electron-withdrawing effect (-I), increasing the acidity of the aromatic protons and potentially influencing the pKa of the benzylic amine.[1] It also serves as a metabolic blocking group, preventing oxidation at this position.[1]

  • Methyl (C-5): Provides weak electron donation (+I) and increases lipophilicity (LogP), which can enhance blood-brain barrier (BBB) penetration in CNS-targeted drugs.[1]

  • Amine (C-1): The primary amine is a versatile handle for amide coupling, reductive amination, or nucleophilic substitution reactions.[1]

Physicochemical Properties[1][4][5][6][10]

The following data represents the consensus properties for the hydrochloride salt, derived from structural analogs and available safety data.

Property Value / Description
Appearance White to off-white crystalline solid
Melting Point >200°C (Typical for benzylamine HCl salts; decomposes before melting)
Solubility High in Water, Methanol, DMSO; Low in Hexane, Toluene
Hygroscopicity Moderate; storage under desiccant recommended
pKa (Conjugate Acid) ~9.0 - 9.5 (Predicted based on benzylamine)
LogP (Free Base) ~2.4 (Predicted)
Synthesis & Manufacturing Protocols

The synthesis of 3-Chloro-5-methylbenzylamine HCl generally proceeds via two primary routes: the reduction of the corresponding nitrile or the reductive amination of the aldehyde.[1]

Method A: Reduction of 3-Chloro-5-methylbenzonitrile

This is the preferred industrial route due to the availability of the nitrile precursor (CAS 189161-09-9).[1]

Reagents: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Lithium Aluminum Hydride (LiAlH₄).[1] Caution: Catalytic hydrogenation (e.g., Pd/C, H₂) carries a risk of dehalogenation (removing the Chlorine atom).[1] Chemical reduction is safer for preserving the halogen.[1]

Protocol:

  • Dissolution: Dissolve 3-chloro-5-methylbenzonitrile (1.0 eq) in anhydrous THF under Nitrogen.

  • Reduction: Cool to 0°C. Dropwise add BH₃·DMS (2.0 eq).

  • Reflux: Warm to room temperature and then reflux for 3-5 hours to ensure complete reduction of the nitrile to the amine.

  • Quench: Cool to 0°C and carefully quench with Methanol followed by 1M HCl.

  • Workup: Basify aqueous layer with NaOH, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Salt Formation: Redissolve the crude oil in Diethyl Ether and add 4M HCl in Dioxane. Filter the resulting white precipitate.[1]

Method B: Reductive Amination of 3-Chloro-5-methylbenzaldehyde

Used when the aldehyde precursor (CAS 103426-20-6) is more accessible.[1]

Protocol:

  • Imine Formation: Combine 3-chloro-5-methylbenzaldehyde with Ammonium Acetate (excess) in Methanol.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[1] Stir at RT for 12-24 hours.

  • Isolation: Acidify to destroy excess hydride, basify to liberate amine, extract, and convert to HCl salt as above.

Synthesis Visualization

The following diagram illustrates the chemical pathways to the target compound.

SynthesisPathways Nitrile 3-Chloro-5-methylbenzonitrile (CAS 189161-09-9) AmineBase Free Amine Intermediate (Unstable Oil) Nitrile->AmineBase Reduction (BH3·DMS or LiAlH4) THF, Reflux Aldehyde 3-Chloro-5-methylbenzaldehyde (CAS 103426-20-6) Aldehyde->AmineBase Reductive Amination (NH4OAc, NaBH3CN) MeOH, RT FinalSalt 3-Chloro-5-methylbenzylamine HCl (Target Product) AmineBase->FinalSalt Salt Formation (HCl in Dioxane/Ether)

Caption: Dual synthetic pathways via Nitrile Reduction (Top) and Reductive Amination (Bottom).[1]

Analytical Characterization

To ensure the integrity of the building block before use in downstream synthesis, the following analytical criteria must be met.

Method Expected Signal / Result
¹H NMR (DMSO-d₆) δ 8.40 (br s, 3H, NH₃⁺) : Ammonium protons.δ 7.20 - 7.40 (m, 3H, Ar-H) : Aromatic protons showing meta-coupling pattern.δ 4.00 (s, 2H, CH₂) : Benzylic methylene singlet.δ 2.35 (s, 3H, CH₃) : Methyl group singlet.[1]
HPLC Purity >97.0% (Area % at 210 nm or 254 nm).[1] Impurities typically include des-chloro analogs if hydrogenation was used.[1]
Mass Spectrometry [M+H]⁺ = 156.05 (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).[1]
Analytical Workflow Diagram

This logic flow ensures only high-quality material enters the drug discovery pipeline.[1]

AnalyticalWorkflow Sample Crude Product Sample NMR 1H NMR Analysis (Check Structure) Sample->NMR HPLC HPLC Purity Check (>97% Required) Sample->HPLC MS LC-MS Confirmation (MW 155.6 + Isotope Pattern) Sample->MS Decision Pass QC? NMR->Decision HPLC->Decision MS->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize (EtOH/Et2O) Decision->Repurify No Repurify->Sample Re-test

Caption: Quality Control decision tree for validating 3-Chloro-5-methylbenzylamine HCl batches.

Handling & Safety (EHS)[1]

While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions applicable to chlorinated benzylamines .[1]

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[1]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The HCl salt is stable but should be protected from moisture to prevent clumping.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References
  • PubChem . 3-Chloro-5-methylbenzonitrile (Precursor). National Library of Medicine.[1] Available at: [Link]

Sources

A Technical Guide to the Steric Properties of 3-Chloro-5-methylbenzylamine and 3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms within a molecule—its steric properties—is a critical determinant of its function and interaction with its environment. This guide provides an in-depth comparative analysis of the steric profiles of two closely related benzylamine derivatives: 3-chloro-5-methylbenzylamine and 3,5-dichlorobenzylamine. We will dissect the subtle yet significant differences imparted by the interchange of a methyl group and a chlorine atom at the meta position. This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental principles, quantitative data, and practical experimental and computational methodologies.

Introduction: The Principle of Steric Hindrance

Steric hindrance is a phenomenon resulting from the spatial arrangement of atoms within a molecule. Non-bonded atoms, by virtue of their electron clouds, occupy a certain volume and will repel each other if brought too close. This repulsion can influence molecular shape (conformation), restrict bond rotation, and dictate the accessibility of reactive sites. In drug development, the steric compatibility between a ligand and its target protein is paramount for achieving high-affinity binding. A seemingly minor change, such as substituting a methyl group for a chlorine atom, can profoundly alter this "lock-and-key" relationship. This guide will explore this very interchange within the benzylamine scaffold.

The Substituents: A Tale of Two Groups - Chloro vs. Methyl

The core difference between 3-chloro-5-methylbenzylamine and 3,5-dichlorobenzylamine lies in the nature of the substituent at the C5 position of the phenyl ring. While often considered bioisosteres due to their similar size, the chloro and methyl groups possess distinct steric and electronic characteristics.

Steric Parameters

The "bulkiness" of a substituent can be quantified using several parameters. The van der Waals radius defines the effective size of an atom or group, while the conformational A-value provides a measure of steric demand in a cyclohexane ring system, which serves as a useful proxy for general steric hindrance.

  • Van der Waals Radius: The chlorine atom has a van der Waals radius of approximately 1.75 Å. The methyl group is slightly larger, with a van der Waals radius of about 2.00 Å. This suggests the methyl group occupies a larger volume.

  • A-Value: The A-value, which represents the energetic preference for a substituent to be in the equatorial position on a cyclohexane ring, is another useful measure of steric bulk. The A-value for chlorine is approximately 0.43 kcal/mol, while for a methyl group, it is significantly higher at about 1.75 kcal/mol. This larger A-value for the methyl group indicates a stronger preference for the less crowded equatorial position, reflecting its greater steric demand compared to a chlorine atom.

  • Bond Lengths: The distance of the substituent from the aromatic ring also contributes to its steric influence. The C-Cl bond length is around 1.77 Å, whereas the C-C bond of the methyl group is shorter, at approximately 1.50 Å. The longer C-Cl bond places the chlorine atom further from the ring, which can mitigate some of its steric clash with adjacent groups.

Electronic Effects

While this guide focuses on steric properties, electronic effects can subtly influence conformation and thus the overall steric profile.

  • Chlorine: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic pi-system via a weaker resonance effect (+R). Overall, chlorine is considered a deactivating group in electrophilic aromatic substitution.

  • Methyl: The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, making it more reactive towards electrophiles.

These electronic differences can alter bond lengths and angles within the benzylamine molecule, leading to subtle secondary effects on the steric environment.

Head-to-Head Comparison: 3-Chloro-5-methylbenzylamine vs. 3,5-dichlorobenzylamine

With a foundational understanding of the individual substituents, we can now compare the two target molecules.

Quantitative Steric and Physicochemical Data

The following table summarizes the key parameters for the chloro and methyl groups, providing a clear basis for comparison.

ParameterChlorine (Cl)Methyl (CH₃)Data Source(s)
Van der Waals Radius ~1.75 Å~2.00 Å
Conformational A-Value ~0.43 kcal/mol~1.75 kcal/mol
C(aryl)-X Bond Length ~1.77 Å~1.50 Å (C-C)
Electronic Effect Inductively Withdrawing (-I)Inductively Donating (+I)
Conformational Analysis

For benzylamine and its derivatives, a key conformational feature is the rotation around the C(aryl)-C(alkyl) bond. Studies on substituted benzylamines suggest that the most stable conformers often have the C-N bond oriented roughly perpendicular to the plane of the aromatic ring. This arrangement minimizes steric repulsion between the amine group and the ortho-hydrogens of the phenyl ring.

  • 3,5-dichlorobenzylamine: Due to its C2 symmetry, the rotational barrier for the aminomethyl group will be symmetrical. The two chlorine atoms create a sterically and electronically balanced environment.

  • 3-chloro-5-methylbenzylamine: This molecule is asymmetric. The differing steric bulk and electronic nature of the chloro and methyl groups will result in an asymmetric rotational potential energy surface for the aminomethyl group. This could lead to a preference for specific rotamers that minimize interaction with the larger methyl group.

The diagram below illustrates the structural differences and the relative spatial occupancy of the substituents.

G cluster_0 3,5-Dichlorobenzylamine cluster_1 3-Chloro-5-methylbenzylamine mol1 mol1 mol2 mol2

Caption: 2D structures of the compared molecules.

Experimental and Computational Workflows for Steric Analysis

To empirically and theoretically determine the precise steric properties and conformational preferences of these molecules, a multi-pronged approach is necessary.

Experimental Protocol: Single-Crystal X-ray Diffraction

This technique provides the most definitive experimental data on the solid-state conformation and intermolecular packing of a molecule.

Methodology:

  • Synthesis and Purification: Synthesize both 3-chloro-5-methylbenzylamine and 3,5-dichlorobenzylamine. Purify each compound to >99% purity, typically via distillation or column chromatography, followed by recrystallization.

  • Crystal Growth:

    • Rationale: A single, high-quality crystal is required to diffract X-rays in a predictable pattern.

    • Procedure: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, ethyl acetate). Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the growth of single crystals.

  • Data Collection:

    • Rationale: To measure the intensities and positions of the diffracted X-ray beams.

    • Procedure: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: To convert the diffraction data into a 3D model of the electron density, from which atomic positions can be determined.

    • Procedure: Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial structural model. Refine the model by adjusting atomic positions, displacement parameters, and occupancies to achieve the best fit between the observed and calculated diffraction data.

  • Data Analysis: From the refined structure, precise bond lengths, bond angles, and torsion angles can be measured. This provides direct insight into the molecule's conformation in the crystalline state.

Computational Protocol: Density Functional Theory (DFT) Analysis

Computational chemistry allows for the analysis of the intrinsic properties of a single molecule, free from crystal packing forces.

Methodology:

  • Molecule Building: Construct 3D models of both molecules in silico using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Rationale: To find the lowest energy (most stable) conformation of the molecule.

    • Procedure: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This will yield the equilibrium bond lengths, angles, and dihedrals.

  • Conformational Search:

    • Rationale: To identify all low-energy conformers, particularly by exploring the rotation of the benzylamine side chain.

    • Procedure: Perform a potential energy surface (PES) scan by systematically rotating the C(aryl)-C(alkyl) dihedral angle and calculating the energy at each step. This will reveal the rotational energy barriers and the relative stabilities of different rotamers.

  • Property Calculation: For the optimized low-energy structures, calculate properties such as molecular volume, surface area, and dipole moment to quantitatively compare the steric and electronic profiles.

Integrated Analysis Workflow

The following workflow illustrates how experimental and computational approaches can be combined for a comprehensive steric analysis.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_final Final Comparison S1 Synthesize 3,5-dichlorobenzylamine E1 Crystal Growth S1->E1 C1 In Silico Model Building S1->C1 S2 Synthesize 3-chloro-5-methylbenzylamine S2->E1 S2->C1 E2 X-ray Data Collection E1->E2 E3 Structure Solution & Refinement E2->E3 E4 Extract Steric Data (Bond lengths, angles) E3->E4 F1 Comparative Analysis of Steric & Electronic Properties E4->F1 C2 Geometry Optimization C1->C2 C3 Conformational Scan C2->C3 C4 Calculate Steric Properties (Volume, Surface Area) C3->C4 C4->F1

An In-depth Technical Guide to (3-Chloro-5-methylphenyl)methanamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-methylphenyl)methanamine, a substituted benzylamine, represents a key structural motif in medicinal chemistry and materials science. The unique substitution pattern on the aromatic ring—a chlorine atom and a methyl group at the meta positions relative to the aminomethyl substituent—imparts specific electronic and steric properties that are of significant interest in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of the essential chemical identifiers, synthetic routes, physicochemical properties, and potential applications of this compound, with a focus on providing actionable insights for laboratory and developmental work.

Substituted benzylamines are a well-established class of compounds with a broad spectrum of biological activities. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, while the methyl group can influence binding affinity and selectivity towards biological targets. Therefore, understanding the chemistry of (3-Chloro-5-methylphenyl)methanamine is pivotal for researchers aiming to leverage its unique structural features.

Chemical Identity and Properties

A precise understanding of the chemical identity and physical properties of a compound is fundamental for its application in research and development. This section details the key identifiers and physicochemical characteristics of (3-Chloro-5-methylphenyl)methanamine.

Structural Identifiers

The unambiguous identification of (3-Chloro-5-methylphenyl)methanamine is ensured by its unique structural identifiers: the SMILES string and the InChIKey.

IdentifierValue
SMILES String NCC1=CC(C)=CC(Cl)=C1[1]
InChIKey YIUQWUGXTNVAOV-UHFFFAOYSA-N[2]
CAS Number 1240305-91-2[1][2][3][4]
Molecular Formula C8H10ClN[1][4]
Molecular Weight 155.63 g/mol [1][4]
Physicochemical Properties

While experimentally determined physicochemical data for (3-Chloro-5-methylphenyl)methanamine is not extensively published, the following table includes available information and predicted properties from reliable sources. These values are crucial for designing experimental protocols, including reaction setup, purification, and formulation.

PropertyValueSource
Appearance Clear Liquid[2]
Purity ≥97%[4]
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.Inferred from general properties of benzylamines.

Synthesis of (3-Chloro-5-methylphenyl)methanamine

The synthesis of primary amines like (3-Chloro-5-methylphenyl)methanamine can be approached through several established synthetic routes. The two most common and reliable methods are the reductive amination of the corresponding aldehyde and the reduction of the corresponding nitrile. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: Reductive Amination of 3-Chloro-5-methylbenzaldehyde

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[5] This one-pot reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of a primary amine, ammonia is used as the nitrogen source.

The logical workflow for this synthesis is as follows:

A 3-Chloro-5-methylbenzaldehyde C Imine Intermediate A->C Condensation B Ammonia (NH3) B->C E (3-Chloro-5-methylphenyl)methanamine C->E Reduction D Reducing Agent (e.g., NaBH3CN, H2/Catalyst) D->E A 3-Chloro-5-methylbenzonitrile C (3-Chloro-5-methylphenyl)methanamine A->C Reduction B Reducing Agent (e.g., LiAlH4, H2/Catalyst) B->C

Sources

Methodological & Application

Application Note & Protocols: High-Throughput Synthesis of Amide Libraries Utilizing (3-Chloro-5-methylphenyl)methanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis of diverse amide libraries employing (3-chloro-5-methylphenyl)methanamine as a key building block. The protocols detailed herein are designed for researchers and scientists engaged in medicinal chemistry and drug development, offering robust methodologies for solution-phase parallel synthesis. We delve into the rationale behind experimental choices, from reagent selection to purification strategies, ensuring technical accuracy and practical applicability. The aim is to equip researchers with the necessary tools to rapidly generate focused compound libraries, thereby accelerating the hit-to-lead optimization process in drug discovery programs.

Introduction: The Central Role of Amide Libraries in Medicinal Chemistry

The amide bond is a cornerstone of molecular architecture in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Its prevalence stems from its remarkable stability and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets. Consequently, the synthesis of amide libraries remains a pivotal strategy in the exploration of chemical space to identify novel therapeutic agents.[2][3]

Solution-phase parallel synthesis has emerged as a powerful alternative to solid-phase techniques for the rapid generation of these libraries.[4][5][6] This approach offers advantages in terms of ease of reaction monitoring, scalability, and the avoidance of linker and cleavage issues associated with solid supports.[6]

This application note focuses on the use of (3-chloro-5-methylphenyl)methanamine as a versatile building block for amide library synthesis. The substituted benzylamine core provides a valuable scaffold for introducing chemical diversity, with the chloro and methyl groups influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.

(3-Chloro-5-methylphenyl)methanamine: A Profile

(3-Chloro-5-methylphenyl)methanamine is a commercially available primary amine that serves as an excellent starting point for the synthesis of diverse amide libraries.[7] Its structure presents a unique combination of steric and electronic features that can be exploited in drug design.

Property Value Source
CAS Number 1240305-91-2[7]
Molecular Formula C8H10ClN[8]
Molecular Weight 155.62 g/mol [8]
Appearance Inquire with supplier
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, DMF, THF)

The presence of a chlorine atom provides a potential metabolic blocking site and can influence the pKa of the molecule, while the methyl group can enhance binding to hydrophobic pockets in target proteins.

Strategic Approach to Amide Library Synthesis

Our approach centers on a solution-phase parallel synthesis workflow, which is amenable to automation and high-throughput applications.[1][3] The core reaction is the coupling of (3-chloro-5-methylphenyl)methanamine with a diverse set of carboxylic acids. The choice of coupling reagent is critical for achieving high yields and purity across a range of substrates.[9][10]

Workflow Overview

Amide Library Synthesis Workflow Amide Library Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Archiving A Select Diverse Carboxylic Acids D Dispense Reagents into 96-Well Reaction Block A->D B Prepare Stock Solution of (3-Chloro-5-methylphenyl)methanamine B->D C Prepare Stock Solution of Coupling Reagent and Base C->D E Incubate Reaction Mixture D->E Stirring, Room Temp F Quench Reaction E->F G Liquid-Liquid Extraction or Solid-Phase Extraction F->G H Solvent Evaporation G->H I LC-MS/NMR Analysis H->I J Store Library in 96-Well Format I->J

Caption: A generalized workflow for the parallel synthesis of an amide library.

Detailed Protocols

General Considerations for Reagent Selection
  • Carboxylic Acids: A diverse set of carboxylic acids should be selected to maximize the chemical space explored. This set can include aliphatic, aromatic, and heterocyclic acids with a range of functional groups.

  • Coupling Reagents: Several classes of coupling reagents are commonly used for amide bond formation.[9][10][11] For high-throughput synthesis, reagents that produce water-soluble byproducts are preferred to simplify purification. We will focus on two robust options:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low rates of racemization.[11]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): A classic and cost-effective choice that forms a water-soluble urea byproduct.

  • Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice.[11]

  • Solvent: A dry, aprotic solvent is essential. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are suitable choices.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or electron-deficient.

Materials:

  • (3-Chloro-5-methylphenyl)methanamine

  • Selected carboxylic acids

  • HATU

  • DIPEA

  • Anhydrous DMF

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of (3-chloro-5-methylphenyl)methanamine in anhydrous DMF.

    • Prepare individual 0.2 M solutions of each carboxylic acid in anhydrous DMF in a 96-well plate.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the carboxylic acid solution (100 µL, 0.02 mmol, 1.0 equiv).

    • Add the (3-chloro-5-methylphenyl)methanamine stock solution (100 µL, 0.02 mmol, 1.0 equiv).

    • Add the HATU stock solution (100 µL, 0.022 mmol, 1.1 equiv).

    • Add the DIPEA stock solution (100 µL, 0.04 mmol, 2.0 equiv).

  • Reaction and Monitoring:

    • Seal the reaction block and shake at room temperature for 4-16 hours.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative well.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 200 µL of saturated aqueous NaHCO3 solution to each well.

    • Extract the product with ethyl acetate (3 x 400 µL).

    • Combine the organic layers in a new 96-well plate and evaporate the solvent under reduced pressure.

    • The crude amides can be further purified by preparative HPLC or silica gel chromatography if necessary.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective alternative to HATU-mediated coupling and is suitable for many standard amide formations.

Materials:

  • (3-Chloro-5-methylphenyl)methanamine

  • Selected carboxylic acids

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA

  • Anhydrous DCM

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of (3-chloro-5-methylphenyl)methanamine in anhydrous DCM.

    • Prepare individual 0.2 M solutions of each carboxylic acid in anhydrous DCM in a 96-well plate.

    • Prepare a 0.24 M solution of EDC hydrochloride in anhydrous DCM.

    • Prepare a 0.24 M solution of HOBt hydrate in anhydrous DCM.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the carboxylic acid solution (100 µL, 0.02 mmol, 1.0 equiv).

    • Add the HOBt stock solution (100 µL, 0.024 mmol, 1.2 equiv).

    • Add the EDC stock solution (100 µL, 0.024 mmol, 1.2 equiv) and stir for 15 minutes to pre-activate the carboxylic acid.

    • Add the (3-chloro-5-methylphenyl)methanamine stock solution (100 µL, 0.02 mmol, 1.0 equiv).

    • Add the DIPEA stock solution (100 µL, 0.04 mmol, 2.0 equiv).

  • Reaction and Monitoring:

    • Seal the reaction block and shake at room temperature for 6-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • Separate the organic layer.

    • Wash the organic layer with 1 M HCl (200 µL), saturated aqueous NaHCO3 (200 µL), and brine (200 µL).

    • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent.

    • Purify as needed.

Data Presentation and Characterization

The synthesized amide library should be characterized to confirm the identity and purity of the compounds.

Representative Library Synthesis Data

The following table illustrates expected outcomes for the synthesis of a small, representative amide library using Protocol 1.

Carboxylic AcidProduct StructureExpected Yield (%)Purity (LC-MS, %)
Benzoic Acid

>90>95
Acetic Acid

>85>95
4-Fluorobenzoic Acid

>90>95
Thiophene-2-carboxylic acid

>80>90
N-Boc-glycine

>85>95

Note: Yields and purities are illustrative and may vary depending on the specific carboxylic acid and purification method.

Characterization Techniques
  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for high-throughput analysis of reaction conversion and product purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR should be performed on a representative subset of the library to confirm the structure of the amide products.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition of selected products.

Troubleshooting and Mechanistic Insights

Common Issues and Solutions
IssuePossible CauseSuggested Solution
Low Yield - Incomplete reaction- Sterically hindered substrates- Poor quality reagents- Increase reaction time or temperature- Use a more powerful coupling reagent (e.g., HATU)- Ensure all reagents and solvents are anhydrous
Side Products - Racemization of chiral centers- Reaction of coupling reagent with the amine- Add HOBt or use a coupling reagent known for low racemization- Add the amine after pre-activation of the carboxylic acid
Difficult Purification - Byproducts from coupling reagent are not water-soluble- Choose a coupling reagent with water-soluble byproducts (e.g., EDC)- Employ solid-phase extraction (SPE) for purification
Mechanism of Amide Bond Formation (EDC/HOBt)

Amide Bond Formation Mechanism Mechanism of EDC/HOBt Mediated Amide Coupling cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack and Amide Formation R-COOH R-COOH O-acylisourea O-acylisourea intermediate R-COOH->O-acylisourea + EDC EDC EDC EDC->O-acylisourea Active_Ester HOBt Active Ester O-acylisourea->Active_Ester + HOBt HOBt HOBt HOBt->Active_Ester Amide R-CONH-R' Active_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: A simplified mechanism of amide bond formation using EDC and HOBt.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the synthesis of diverse amide libraries using (3-chloro-5-methylphenyl)methanamine. By leveraging high-throughput solution-phase synthesis techniques, researchers can efficiently generate large numbers of novel compounds for biological screening. The careful selection of reagents and a thorough understanding of the underlying reaction mechanisms are paramount to the success of these endeavors. These methodologies are designed to be adaptable and can be integrated into automated synthesis platforms to further accelerate the drug discovery process.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Adriaenssens, L., et al. (2006). Solution Phase Synthesis of a Library of Tetrasubstituted Pyrrole Amides. Journal of Combinatorial Chemistry, 8(4), 488-497. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed, 19137998. [Link]

  • Godin, F., et al. (2018). Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

  • Combinatorial Chemistry. Solution Phase Synthesis. [Link]

  • Young, R., et al. (2022). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. Organic & Biomolecular Chemistry, 20(39), 7701-7706. [Link]

  • Felton, T., et al. (2022). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science, 13(39), 11463-11471. [Link]

  • Le, T., & May, S. A. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series, 1419, 1-26. [Link]

  • Technology Networks. (2010). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. [Link]

  • Coe, D. M., & Storer, R. (1998). Solution-phase combinatorial chemistry. Molecular Diversity, 4(1), 31-38. [Link]

  • Smith, A. B., et al. (2004). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry, 69(26), 9157-9173. [Link]

  • Landge, S. B., et al. (2012). Solvent-free synthesis of amide: a novel technique of green chemistry. Journal of Chemical and Pharmaceutical Research, 4(1), 536-540. [Link]

  • Google Patents. (2006).
  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Komeda, H., & Asano, Y. (2000). Purification and characterization of a newly screened microbial peptide amidase. Journal of Biotechnology, 76(2-3), 113-122. [Link]

  • Merkler, D. J., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2543. [Link]

  • Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 21(13), 3564-3569. [Link]

  • Fochi, F., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(100), 57169-57175. [Link]

  • Wang, Y., et al. (2023). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. Research Square. [Link]

  • Ma, Y., & Luo, J. (2019). The Synthesis of Amides through Direct Amination of Aldehydes with Amines. Current Organic Chemistry, 23(8), 882-896. [Link]

Sources

Application Notes and Protocols for the N-Acylation of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Amide Bond

The N-acylation of amines to form amides is a cornerstone of modern organic synthesis. This transformation is of paramount importance in the pharmaceutical and agrochemical industries, as the amide bond is a key structural motif in a vast number of biologically active molecules, natural products, and polymers.[1][2] Indeed, it is estimated that approximately 25% of all pharmaceutical drugs on the market contain at least one amide functional group.[2] Substituted benzylamines are a particularly important class of substrates for this reaction, as the resulting N-benzylamides are precursors to a wide range of valuable compounds, including chiral benzylamines which are privileged structures in many pharmacologically active molecules.[3][4][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the general procedures for the N-acylation of substituted benzylamines. We will delve into the underlying reaction mechanisms, explore a variety of experimental protocols with a focus on the rationale behind the choice of reagents and conditions, and provide detailed, step-by-step instructions for practical implementation in a laboratory setting.

Theoretical Background: Understanding the N-Acylation Reaction

The N-acylation of a benzylamine is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The subsequent collapse of the tetrahedral intermediate and departure of a leaving group results in the formation of the stable amide bond.

The reactivity of both the benzylamine and the acylating agent can be significantly influenced by electronic and steric factors. Electron-donating groups on the phenyl ring of the benzylamine increase the nucleophilicity of the amine, generally leading to faster reaction rates. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, potentially requiring more forcing conditions or the use of a catalyst. The nature of the acylating agent also plays a crucial role, with reactivity generally following the order: acyl chlorides > acid anhydrides > carboxylic acids/esters.

Reaction Mechanism: A Visual Representation

The general mechanism for the N-acylation of a benzylamine with an acyl chloride is depicted below. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

N-Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1_NH2 R¹-CH₂-NH₂ (Benzylamine) Intermediate R¹-CH₂-N⁺H₂(R²-C(O⁻)Cl) R1_NH2->Intermediate Nucleophilic Attack R2_COCl R²-COCl (Acyl Chloride) R2_COCl->Intermediate Amide R¹-CH₂-NH-COR² (N-Benzylamide) Intermediate->Amide Collapse of Intermediate (Elimination of Cl⁻) HCl HCl Base Base Base->HCl Neutralization

Caption: General mechanism for the N-acylation of a benzylamine.

Experimental Protocols: A Practical Guide

The choice of protocol for the N-acylation of a substituted benzylamine depends on several factors, including the reactivity of the starting materials, the desired scale of the reaction, and considerations for green chemistry. Below are detailed protocols for common and effective methods.

Protocol 1: N-Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents, making this a rapid and generally high-yielding method.[6] However, they are often moisture-sensitive and the reaction generates corrosive HCl, necessitating the use of a base.

Rationale for Reagent Choices:

  • Acyl Chloride: Provides a highly electrophilic carbonyl carbon for efficient acylation.

  • Base (e.g., Triethylamine, DIPEA, or Pyridine): Neutralizes the HCl byproduct, preventing protonation of the starting amine and driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

  • Anhydrous Solvent (e.g., Dichloromethane, THF): Prevents hydrolysis of the acyl chloride.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzylamine (1.0 equivalent).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Add a suitable base, such as triethylamine (1.2-1.5 equivalents) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.[7]

Protocol 2: N-Acylation using Acid Anhydrides

Acid anhydrides are generally less reactive than acyl chlorides, making them a milder and often more selective choice.[6] The byproduct is a carboxylic acid, which is less corrosive than HCl.

Rationale for Reagent Choices:

  • Acid Anhydride: A good balance of reactivity and stability, often used when the corresponding acyl chloride is unstable or difficult to handle.

  • Optional Catalyst (e.g., DMAP, Iodine): For less reactive amines or anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. Iodine has also been shown to be an effective catalyst.[8]

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the substituted benzylamine (1.0 equivalent) in a suitable solvent such as DCM, THF, or ethyl acetate.

  • Add the acid anhydride (1.1-1.5 equivalents).

  • For less reactive substrates, add a catalytic amount of DMAP (0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours. Gentle heating (40-60 °C) may be necessary for sluggish reactions.[6] Monitor by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or flash column chromatography.

Protocol 3: Catalytic N-Acylation with Carboxylic Acids

Direct amidation of carboxylic acids with amines is an attractive green chemistry approach as the only byproduct is water.[9] However, this transformation typically requires a catalyst and elevated temperatures to overcome the formation of a non-reactive ammonium carboxylate salt.

Rationale for Reagent Choices:

  • Catalyst (e.g., NiCl₂, Boronic Acids): Various catalysts have been developed to facilitate this transformation. Nickel(II) chloride has been reported as an effective and recyclable catalyst for the direct amidation of phenylacetic acid derivatives and benzylamines.[9]

  • Solvent: A high-boiling, non-polar solvent like toluene is often used to allow for azeotropic removal of water.

Step-by-Step Procedure (based on NiCl₂ catalysis): [9]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the substituted benzylamine (1.2 equivalents), the carboxylic acid (1.0 equivalent), and NiCl₂ (10 mol%).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours, or until TLC analysis indicates complete consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the catalyst, which can be washed and reused.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 4: Green N-Acylation in Water

Performing organic reactions in water is a key goal of green chemistry.[1][2][10][11][12] Protocols have been developed for the N-acylation of amines in aqueous media, often utilizing microwave irradiation to accelerate the reaction.

Rationale for Method:

  • Water as Solvent: Eliminates the need for volatile and often hazardous organic solvents.

  • Microwave Irradiation: Can dramatically reduce reaction times and improve yields.[1][2][10][11][12]

Step-by-Step Procedure (Conceptual):

  • In a microwave-safe vessel, suspend the substituted benzylamine (1.0 equivalent) in water.

  • Add the acylating agent (e.g., an acylbenzotriazole, which can be prepared in situ).[1][2][10][11][12]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 50-100 °C) for a short period (e.g., 10-30 minutes).

  • After cooling, the product often precipitates from the aqueous medium and can be isolated by simple filtration.

  • Wash the solid product with cold water and dry under vacuum.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the N-acylation of benzylamine with various acylating agents. Please note that yields are highly dependent on the specific substrates and reaction conditions and should be optimized on a case-by-case basis.

Acylating AgentCatalyst/BaseSolventTemperature (°C)Typical Reaction TimeRepresentative Yield (%)Reference
Benzoyl ChlorideTriethylamineDCM0 to RT1-4 h>90[6]
Acetic AnhydrideDMAP (cat.)THFRT to 502-12 h85-95[6]
Phenylacetic AcidNiCl₂ (10 mol%)Toluene11012-24 h70-90[9]
Acetyl ChlorideIodine (cat.)Solvent-freeRT<15 min>95[8]
Ethyl AcetateAcetic Acid (cat.)Neat80-12012-24 h80-95[13][14]

Experimental Workflow Visualization

The general workflow for a typical N-acylation reaction, from setup to product characterization, is outlined in the diagram below.

N-Acylation Workflow Setup Reaction Setup (Flame-dried flask, inert atmosphere) Reagents Addition of Benzylamine, Solvent, and Base/Catalyst Setup->Reagents Acylation Dropwise Addition of Acylating Agent at 0 °C Reagents->Acylation Reaction Stirring at Room Temperature (Monitor by TLC) Acylation->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for N-acylation.

Product Characterization: Confirming Success

The successful synthesis of the desired N-acylbenzylamine can be confirmed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the -NH₂ protons of the starting benzylamine (typically a singlet integrating to 2H) and the appearance of a new amide N-H proton (often a broad singlet or a triplet, integrating to 1H). The chemical shift of the benzylic -CH₂- protons will also be affected by the acylation.[15][16][17]

    • ¹³C NMR: The most significant change will be the appearance of a new carbonyl carbon signal (C=O) in the range of 165-180 ppm.[16][17]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the product will show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.

    • A characteristic N-H stretching vibration will appear around 3300 cm⁻¹. The N-H bend is usually observed around 1550 cm⁻¹.[18]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the product. Look for the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the N-acylbenzylamine.[16][18]

Conclusion: A Versatile and Indispensable Transformation

The N-acylation of substituted benzylamines is a robust and versatile reaction that is fundamental to organic synthesis. By understanding the underlying principles and having a repertoire of reliable protocols, researchers can efficiently synthesize a wide array of N-benzylamides for applications in drug discovery, materials science, and beyond. The choice of methodology will always be a balance of factors including substrate reactivity, desired scale, and a growing emphasis on sustainable and environmentally benign procedures.

References

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

  • Correa, A., et al. (2008). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, (39), 4841-4843. [Link]

  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. RSC Publishing. [Link]

  • Ibrahim, T. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Wang, C., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5621-5625. [Link]

  • Augusta University Research Profiles. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171800. [Link]

  • ResearchGate. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Wang, Z., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 12(1), 747. [Link]

  • ResearchGate. (n.d.). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. [Link]

  • Ibrahim, T. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Semantic Scholar. (n.d.). NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. [Link]

  • Wang, Z., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 12, 747. [Link]

  • PubMed. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • ChemRxiv. (2020). NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. [Link]

  • Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2014). REGIOSELECTIVE N-ACYLATION OF N-H CONTAINING HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. [Link]

  • CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

  • MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. [Link]

Sources

Reaction conditions for coupling 3-chloro-5-methylbenzylamine with acid chlorides

[1]

Abstract

This technical guide provides a rigorous, field-validated protocol for the amide coupling of 3-chloro-5-methylbenzylamine (CAS 1240305-91-2) with various acid chlorides.[1] Unlike generic amide synthesis guides, this document addresses the specific electronic and steric nuances of the 3-chloro-5-methylbenzyl scaffold.[1] We detail a standard operating procedure (SOP) optimized for high yield (>90%) and purity, utilizing a nucleophilic acyl substitution mechanism under anhydrous conditions. Critical parameters, including base selection, solvent effects, and workup strategies for removing unreacted precursors, are analyzed to support drug development workflows.[1]

Introduction & Mechanistic Insight

The Scaffold

3-Chloro-5-methylbenzylamine is a valuable building block in medicinal chemistry, often serving as a lipophilic linker in kinase inhibitors and GPCR ligands.[1]

  • Electronic Environment: The chlorine atom at the meta position exerts a mild inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the benzylic amine compared to unsubstituted benzylamine. However, the methyl group at the meta position (C5) provides a weak inductive donation (+I), partially counteracting the deactivation.

  • Steric Environment: Being a primary benzylic amine, the nucleophilic nitrogen is relatively unhindered, allowing for rapid reaction kinetics with most electrophiles.

Reaction Mechanism

The coupling proceeds via a classical Nucleophilic Acyl Substitution (Schotten-Baumann type conditions in organic media).

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[2]

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

    
    ) as a good leaving group.
    
  • Deprotonation: The resulting protonated amide is deprotonated by a stoichiometric base (e.g., Triethylamine or DIPEA) to generate the neutral amide product and the hydrochloride salt of the base.

Strategic Optimization

Solvent Selection

Solvent choice dictates reaction rate and solubility of the hydrochloride salt byproduct.

SolventPolaritySolubility of Amine HCl SaltRecommendationContext
Dichloromethane (DCM) ModerateLowPrimary Choice Excellent solubility for reactants; product stays in solution; salts often precipitate or are easily washed out.[1]
Tetrahydrofuran (THF) ModerateModerateSecondary ChoiceUse if the acid chloride or product is insoluble in DCM.
Ethyl Acetate (EtOAc) ModerateLowAlternativeGreen alternative; allows for direct aqueous wash without solvent swap.
DMF/DMAc HighHighLast ResortOnly for highly insoluble substrates; difficult to remove during workup.
Base Selection

The base acts as an HCl scavenger.[3] Its pKa must be sufficient to deprotonate the intermediate but non-nucleophilic enough to avoid attacking the acid chloride.

BasepKa (conj. acid)CharacteristicsApplication
Triethylamine (TEA) ~10.7Standard, inexpensive.[1]Standard for most couplings.
DIPEA (Hünig's Base) ~11.0Sterically hindered.[1]Use if the acid chloride is prone to alpha-deprotonation (ketene formation).
Pyridine ~5.2Weak base, nucleophilic catalyst.Use for highly unreactive acid chlorides; acts as both solvent and catalyst.

Standard Operating Procedure (SOP)

Objective: Synthesis of

Materials & Reagents[4]
  • Amine: 3-Chloro-5-methylbenzylamine (1.0 equiv, 1.0 mmol)[1]

  • Electrophile: Acid Chloride (1.1 – 1.2 equiv)[1]

  • Base: Triethylamine (TEA) (1.5 – 2.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (Concentration: 0.1 M – 0.2 M)[1]

  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required for robust substrates).

Step-by-Step Protocol
  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar. Allow to cool under inert gas.

  • Solvation: Add 3-chloro-5-methylbenzylamine (155.6 mg, 1.0 mmol) and anhydrous DCM (5 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (210 µL, 1.5 mmol) via syringe.

    • Note: If the acid chloride is known to be sluggish, add a catalytic amount of DMAP (0.1 equiv).

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

    • Rationale: Controls the exotherm of the initial addition to prevent side reactions.

  • Addition of Electrophile: Add the Acid Chloride (1.1 mmol) dropwise (either neat or dissolved in 1 mL DCM) over 5–10 minutes.

    • Observation: White smoke (HCl vapor) or precipitate (TEA[1]·HCl) usually forms immediately.[1]

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (RT) for 1–3 hours.

    • Monitoring: Check progress via TLC or LC-MS.[1][2] The amine spot should disappear.

  • Quench: Add 5 mL of saturated aqueous

    
     to quench excess acid chloride. Stir vigorously for 10 minutes.
    
Workup & Purification (The "Acid/Base Wash")

This sequence is critical for obtaining high-purity material without column chromatography.

  • Phase Separation: Transfer mixture to a separatory funnel. Dilute with additional DCM (10 mL).

  • Basic Wash: Wash organic layer with Sat.

    
     (2 x 10 mL).[1]
    
    • Removes: Hydrolyzed acid (carboxylic acid) and HCl.

  • Acidic Wash: Wash organic layer with 1M HCl or 10% Citric Acid (2 x 10 mL).

    • Removes: Unreacted amine and excess TEA/Pyridine.

    • Caution: Ensure your product amide is not acid-sensitive.[1] Most simple amides are stable.

  • Drying: Wash with Brine (10 mL), dry over anhydrous

    
     or 
    
    
    , and filter.
  • Concentration: Evaporate solvent under reduced pressure.

  • Final Polish: If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Process Visualization

The following diagram illustrates the logical flow and decision points of the synthesis.

AmideCouplingStartStart: 1.0 mmol ScaleDissolveDissolve Amine + TEA in DCM(0°C, Inert Atm)Start->DissolveAddAcidClAdd Acid Chloride (1.1 eq)DropwiseDissolve->AddAcidClMonitorMonitor (TLC/LCMS)1-3 Hours at RTAddAcidCl->MonitorCompleteReaction Complete?Monitor->CompleteComplete->MonitorNo (Add more time/heat)QuenchQuench with Sat. NaHCO3Complete->QuenchYesWashBaseWash: Sat. NaHCO3(Removes Acids)Quench->WashBaseWashAcidWash: 1M HCl(Removes Amines)WashBase->WashAcidDryConcDry (Na2SO4) & ConcentrateWashAcid->DryConcPurityCheckPurity > 95%?DryConc->PurityCheckRecrystRecrystallize or ColumnPurityCheck->RecrystNoFinalFinal ProductN-(3-chloro-5-methylbenzyl)amidePurityCheck->FinalYesRecryst->Final

Figure 1: Workflow for the synthesis and purification of amides from 3-chloro-5-methylbenzylamine.

Troubleshooting & Critical Parameters

Common Issues
  • Precipitation of Amine Salt: If a thick white solid forms immediately upon adding the acid chloride, it is likely the TEA·HCl salt.[2][4] This is normal. Ensure efficient stirring. If the stirring stops, add more DCM.

  • Low Yield:

    • Moisture: Acid chlorides hydrolyze rapidly in moist air. Ensure the acid chloride source is fresh or distilled.

    • Stoichiometry: If the acid chloride is aged, use 1.2–1.5 equivalents.

  • Double Acylation: Rare with secondary amides, but possible with primary amines if excess base/acid chloride and high heat are used (forming imides). Keep temperature at RT.

Safety Considerations
  • Acid Chlorides: Corrosive, lachrymators. Handle strictly in a fume hood.

  • 3-Chloro-5-methylbenzylamine: Irritant to skin and eyes.[1] Wear nitrile gloves and safety glasses.

  • Exotherm: The reaction is exothermic. Always cool to 0°C during the addition phase.

References

  • Schotten-Baumann Reaction Overview. Organic Chemistry Portal.[1][5] [Link][1][6]

  • Amide Synthesis from Acid Chlorides (Protocol). Common Organic Chemistry. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] [Link]

Application Note: Accelerating Heterocyclic Scaffold Synthesis with 3-chloro-5-methylbenzylamine HCl via Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery, yet traditional thermal methods often impose limitations due to long reaction times, high energy consumption, and the generation of undesirable byproducts.[1] This application note presents a detailed protocol for the rapid and efficient synthesis of a substituted dihydropyridine derivative utilizing 3-chloro-5-methylbenzylamine HCl as a key building block. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), we demonstrate a significant reduction in reaction time from hours to minutes, coupled with an improvement in product yield and purity.[2][3][4] This guide explains the fundamental mechanisms of microwave heating, provides a robust and optimized experimental protocol, and discusses the rationale behind parameter selection, offering researchers a powerful and sustainable tool for accelerating medicinal chemistry workflows.[5][6]

Introduction: The Imperative for Speed and Efficiency in Synthesis

In the landscape of pharmaceutical development, the ability to rapidly synthesize and screen compound libraries is a critical competitive advantage.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing the bottlenecks associated with conventional heating methods.[3] Unlike traditional techniques that rely on slow and inefficient heat transfer through vessel walls, microwave energy couples directly with polar molecules in the reaction mixture, resulting in rapid, uniform, and localized heating.[7][8][9] This process dramatically accelerates reaction kinetics, often reducing synthesis times from days or hours to mere minutes.[2][3][10]

The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. 3-chloro-5-methylbenzylamine, in particular, offers multiple points for diversification, making it an attractive starting material for library synthesis. This note focuses on a one-pot, three-component Hantzsch Dihydropyridine Synthesis, a classic multicomponent reaction (MCR) known for its efficiency in building molecular complexity. We will demonstrate how MAOS unlocks the full potential of this reaction, providing a green, efficient, and highly reproducible pathway to novel heterocyclic entities.[11]

The Science of Microwave-Assisted Synthesis

The remarkable rate enhancements observed in MAOS are a direct consequence of its unique heating mechanism, which is fundamentally different from conventional conductive heating.

Mechanism of Energy Transfer

Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[1][8][9][12]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the reaction mixture, possess a permanent dipole moment. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, which is dissipated as heat.[7][12]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, and the resulting kinetic energy is converted into heat.[7][8]

This direct "in-core" heating leads to a rapid and uniform temperature increase throughout the bulk of the reaction medium, eliminating the localized overheating at vessel walls that is common with oil baths.[2][8][13] This often results in cleaner reactions with fewer side products.[13][14]

G Figure 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating cluster_1 Microwave Heating a1 External Heat Source (e.g., Oil Bath) a2 Vessel Wall a1->a2 Conduction a3 Reaction Medium (Solvent & Reactants) a2->a3 Convection & Conduction a3->a2 Temperature Gradient b1 Microwave Source (Magnetron) b2 Reaction Medium (Polar Molecules & Ions) b1->b2 Direct Energy Absorption b2->b2 b3 Vessel Wall (Microwave Transparent)

Caption: A diagram comparing slow, indirect conventional heating with rapid, direct microwave heating.

Key Parameters and Causality

The success of a microwave-assisted reaction depends on the careful selection of several parameters:

  • Solvent Choice: The solvent is arguably the most critical component. Its ability to absorb microwave energy is paramount.[15] Solvents with high dielectric constants (ε) and high loss tangents (tan δ), such as ethanol, DMF, and ethylene glycol, are excellent microwave absorbers and heat rapidly.[7][16] Non-polar solvents like hexane or toluene are microwave-transparent and will not heat effectively unless a polar reactant or a susceptor is present.[15][17] For our protocol, ethanol is chosen as it is a good microwave absorber, has a relatively high boiling point under pressure, and is considered a green solvent.[16]

  • Temperature and Pressure: Modern microwave reactors are sealed vessels, allowing the temperature of a solvent to be raised far above its atmospheric boiling point.[12][18] This "superheating" effect is a primary driver of reaction acceleration.[18] According to the Arrhenius equation, a 10 °C increase in temperature can roughly double the reaction rate. MAOS leverages this principle by safely achieving temperatures of 150-200 °C in common solvents.[12]

  • Reaction Time: The dramatic increase in reaction rates means that times can be cut from many hours to typically 5-30 minutes.[11][19] This allows for rapid optimization of reaction conditions.[2]

Application Protocol: Hantzsch Synthesis of Dihydropyridines

This protocol details the one-pot synthesis of a dihydropyridine derivative from 3-chloro-5-methylbenzylamine HCl, ethyl acetoacetate, and an aromatic aldehyde.

G Figure 2: Experimental Workflow start Start prep Prepare Reactant Mix: 1. 3-chloro-5-methylbenzylamine HCl 2. Ethyl Acetoacetate (2 eq.) 3. Benzaldehyde (1 eq.) 4. Triethylamine (1.1 eq.) 5. Ethanol (3 mL) start->prep seal Seal Vessel prep->seal irradiate Microwave Irradiation: - Set Temp: 120°C - Set Time: 15 min - Power: 300W (Dynamic) - Stirring: High seal->irradiate cool Cool to < 50°C (Automated Air Jet) irradiate->cool workup Work-up: 1. Filter crude product 2. Wash with cold Ethanol 3. Dry under vacuum cool->workup analyze Analyze Product: - TLC - ¹H NMR - LC-MS workup->analyze end End analyze->end

Caption: Step-by-step workflow for the microwave-assisted Hantzsch dihydropyridine synthesis.

Materials and Equipment
  • Reagents: 3-chloro-5-methylbenzylamine HCl, Ethyl acetoacetate, Benzaldehyde, Triethylamine (TEA), Ethanol (anhydrous).

  • Equipment: Dedicated single-mode microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature sensors.[11] 10 mL microwave process vials with appropriate septa and caps. Magnetic stir bars.

  • Analytical: Thin Layer Chromatography (TLC) plates, LC-MS, NMR spectrometer.

Safety Precautions
  • Pressure Hazard: Reactions in sealed vessels generate high internal pressures. Never exceed the recommended volume limits for the vials and always use dedicated microwave process vials designed for high pressure.[11]

  • Thermal Hazard: Vials will be extremely hot after irradiation. Allow the instrument's automated cooling system to reduce the temperature to a safe level (e.g., <50°C) before handling.[11]

  • Chemical Hazard: All manipulations should be performed in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all reagents.[20]

Step-by-Step Experimental Procedure
  • To a 10 mL microwave process vial containing a magnetic stir bar, add 3-chloro-5-methylbenzylamine HCl (194 mg, 1.0 mmol).

  • Add ethyl acetoacetate (254 µL, 2.0 mmol), benzaldehyde (102 µL, 1.0 mmol), and anhydrous ethanol (3 mL).

  • Add triethylamine (153 µL, 1.1 mmol) to neutralize the HCl salt in situ and catalyze the initial condensation steps.

  • Securely seal the vial with a septum and aluminum crimp cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 120 °C, Time = 15 minutes, Power = 300 W (with dynamic power control to maintain temperature), Stirring = High.

  • Initiate the microwave irradiation sequence. The instrument will monitor temperature and pressure in real-time.

  • Upon completion, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.

  • Carefully remove the vial and open it in the fume hood. A precipitate should have formed.

  • Filter the solid product and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired dihydropyridine.

  • Analyze the product for purity and confirm its structure using TLC, LC-MS, and NMR.

Results and Discussion: Optimization and Comparison

To demonstrate the efficiency of the microwave protocol, a brief optimization was performed, and the results were compared against a conventional heating method.

Microwave Reaction Optimization

The choice of 120 °C and 15 minutes was based on an optimization study. Lower temperatures resulted in incomplete conversion, while significantly higher temperatures did not improve the yield and risked potential degradation.

Table 1: Optimization of Microwave Synthesis Parameters

Entry Temperature (°C) Time (min) Isolated Yield (%)
1 100 15 65
2 120 15 91
3 120 5 78

| 4 | 140 | 15 | 89 (slight color) |

Rationale: The data clearly show that 120 °C provides the optimal balance for achieving a high yield in a short timeframe. The 15-minute reaction time ensures the reaction proceeds to completion without unnecessary energy expenditure or byproduct formation.[21]

Comparison with Conventional Heating

The same reaction was performed using a traditional oil bath reflux in ethanol (boiling point ~78 °C).

Table 2: Comparison of Microwave vs. Conventional Synthesis

Method Temperature (°C) Time Isolated Yield (%) Purity (LC-MS)
Microwave 120 15 min 91 >98%

| Conventional Reflux | 78 | 12 hrs | 58 | ~90% |

Analysis: The superiority of the microwave-assisted method is evident. It provides a 33% increase in yield while reducing the reaction time by a factor of 48.[21][22] The higher temperature achievable in the sealed vessel is the primary reason for this dramatic rate enhancement. The improved purity suggests that the rapid, uniform heating minimizes the formation of side products that can occur during prolonged heating in a conventional setup.[13][14]

Conclusion

Microwave-assisted organic synthesis is an indispensable tool for the modern medicinal chemist.[2][6] This application note provides a validated, high-efficiency protocol for the synthesis of a dihydropyridine scaffold using 3-chloro-5-methylbenzylamine HCl. By leveraging controlled microwave heating, the synthesis was completed in 15 minutes with a 91% yield, a significant improvement over the 12-hour, 58% yield obtained via conventional methods. This approach not only accelerates the synthesis-purification-analysis cycle but also aligns with the principles of green chemistry by reducing energy consumption and improving reaction efficiency.[5][12][23]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: )
  • A brief review: Microwave assisted organic reaction - Scholars Research Library. (URL: )
  • Microwave-Assisted Synthesis in Drug Development - EPCP. (URL: )
  • The impact of microwave synthesis on drug discovery. (URL: )
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: )
  • RF Energy Industrial I Microwave-Driven Chemical Reactions - RFHIC. (URL: )
  • The impact of microwave synthesis on drug discovery - PubMed. (URL: )
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: )
  • Theory of Microwave Heating for Organic Synthesis - CEM Corpor
  • Solvent Choice for Microwave Synthesis - CEM Corpor
  • On the existence of and mechanism for microwave-specific reaction r
  • Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR. (URL: )
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (URL: )
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • Microwave-Assisted Synthesis in Water as Solvent | Chemical Reviews - ACS Public
  • Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity - ResearchG
  • 6 - Organic Syntheses Procedure. (URL: [Link])

  • Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. (URL: )
  • Microwave Assisted Organic Synthesis. (URL: [Link])

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (URL: [Link])

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: [Link])

  • Microwave Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (URL: )
  • PART - 1 INTRODUCTION - BS Publications. (URL: [Link])

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (URL: [Link])

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - MDPI. (URL: [Link])

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (URL: [Link])

Sources

Advanced Application Note: Buchwald-Hartwig Amination Compatibility of (3-Chloro-5-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Paradox

(3-Chloro-5-methylphenyl)methanamine (CAS: N/A for specific isomer generic, Analogous structures typically cited) represents a "Trojan Horse" substrate in Palladium-catalyzed cross-coupling. It possesses two distinct reactive sites:[1]

  • The Nucleophile: A primary benzylic amine (

    
    ).
    
  • The Latent Electrophile: An aryl chloride (

    
    ) at the meta position.
    

The Core Challenge: In a standard Buchwald-Hartwig (B-H) amination, this substrate is an AB-type monomer . If the catalyst system is too active, it will catalyze the self-coupling of the substrate (polymerization/oligomerization) rather than the desired cross-coupling with an external electrophile.

This guide provides the protocols to ensure chemoselectivity : utilizing the amine functionality while leaving the aryl chloride intact for downstream diversification.

Mechanistic Analysis & Catalyst Selection

To achieve compatibility, we must exploit the kinetic rates of oxidative addition. The rate of oxidative addition of Pd(0) to aryl halides follows the order:


[1]
The "Danger Zone"

Modern "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G4, BrettPhos Pd G4) are designed to accelerate the slow step: the activation of Aryl Chlorides.

  • Risk: Using these catalysts with (3-Chloro-5-methylphenyl)methanamine creates a high risk of self-coupling, as the catalyst cannot distinguish between the external electrophile and the substrate's own Ar-Cl.

The "Safe Zone"

To couple this amine successfully, we must use a catalyst system that is active enough for the external electrophile (e.g., Ar-Br) but kinetically incompetent for the internal Ar-Cl under the reaction conditions.

Recommended Ligand Classes:
  • Bis-phosphines (BINAP, DPPF, Xantphos): Excellent for discriminating between Ar-Br and Ar-Cl. They typically require higher activation energy for Ar-Cl oxidative addition.

  • Sterically Demanding Phosphines (P(

    
    -Bu)
    
    
    
    ):
    Can be tuned via temperature to react exclusively with Ar-Br.

Visualization: Chemoselectivity Pathway

The following diagram illustrates the divergent pathways. We aim for Pathway A (Cross-Coupling) and must suppress Pathway B (Self-Coupling).

Chemoselectivity Substrate (3-Chloro-5-methylphenyl) methanamine Pd0 Pd(0) Catalyst Substrate->Pd0 Amine Binding OxAdd_A Complex A: Pd(II)-Ar(Ext) Pd0->OxAdd_A Fast Ox. Add. (Kinetic Control) OxAdd_B Complex B: Pd(II)-Ar(Int) Pd0->OxAdd_B Slow Ox. Add. (Avoid!) Ext_Elec External Electrophile (Ar-Br / Ar-I) Ext_Elec->OxAdd_A Product Target Product (Ar-Cl Intact) OxAdd_A->Product Transmetallation & Red. Elim. Polymer Oligomers/Polymers (Self-Coupling) OxAdd_B->Polymer Self-Reaction

Figure 1: Kinetic competition between desired cross-coupling (Green) and undesired self-coupling (Red).

Experimental Protocols

Protocol A: Chemoselective Coupling (Amine Nucleophile)

Objective: Couple (3-Chloro-5-methylphenyl)methanamine with an Aryl Bromide, preserving the Ar-Cl.

Reagents:

  • Amine: (3-Chloro-5-methylphenyl)methanamine (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + BINAP (2.2 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) - Milder base prevents background Ar-Cl activation.
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation:

    • In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)

      
       (4.5 mg, 0.02 mmol) and BINAP (13.7 mg, 0.022 mmol).
      
    • Add 1 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a clear orange/red (formation of Pd(BINAP) species).

  • Substrate Addition:

    • Add the Aryl Bromide (1.0 mmol) and Cs

      
      CO
      
      
      
      (650 mg, 2.0 mmol) to the vial.
    • Add (3-Chloro-5-methylphenyl)methanamine (1.2 mmol) last. Note: Adding the amine last ensures the catalyst is already coordinated to phosphines, preventing Pd-amine inhibitory complexes.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat the block to 80°C . Do not exceed 100°C, as higher temperatures may overcome the activation barrier for the internal Ar-Cl.

    • Stir vigorously (1000 rpm) for 12-16 hours.

  • Workup:

    • Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate and purify via flash chromatography.

Protocol B: Handling Benzylic Amine "Poisoning"

Benzylic amines can inhibit Pd catalysts by forming stable bis-amine complexes. If Protocol A results in low conversion (stalled reaction), switch to a bulky "Buchwald" ligand but control the temperature strictly.

Modified System:

  • Catalyst: RuPhos Pd G4 (1 mol%)

  • Rationale: RuPhos is excellent for primary amines and prevents

    
    -hydride elimination (oxidation to imine). It is active for Ar-Cl, so Temperature Control  is critical.
    
  • Modification: Run the reaction at 60°C max. At this temperature, RuPhos Pd G4 will rapidly consume Ar-Br but is sluggish against the sterically hindered, electron-neutral Ar-Cl of the substrate.

Data & Optimization Guide

Use the following table to troubleshoot and optimize the reaction based on observed impurities.

ObservationDiagnosisCorrective Action
Product contains no Cl Over-reaction (Dehalogenation)Switch to milder base (K

PO

instead of NaOtBu). Lower Temp by 10°C.
Oligomers detected (LCMS) Self-coupling of substrateCRITICAL: The catalyst is activating the internal Ar-Cl. Switch from XPhos/BrettPhos to BINAP or DPPF.
Low Conversion (SM remains) Catalyst InhibitionThe benzylic amine is binding Pd. Increase Temp to 90°C OR switch to RuPhos (carefully).
Imine formation

-Hydride Elimination
Common with benzylic amines. Switch solvent to t-Amyl Alcohol or Dioxane . Avoid Toluene.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133–1135. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Troubleshooting & Optimization

Improving yield of 3-chloro-5-methylbenzylamine amide couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Optimization Topic: Improving Yield of 3-chloro-5-methylbenzylamine Couplings Ticket ID: CHEM-SUP-8821 Status: Open[1]

Executive Summary

You are likely experiencing low yields due to one of three specific failure modes associated with 3-chloro-5-methylbenzylamine :

  • Stoichiometric Mismatch (Salt Factor): This amine is almost exclusively supplied as a Hydrochloride (HCl) salt. Standard base equivalents are insufficient.

  • Lipophilic Loss: The 3-chloro-5-methyl substitution pattern renders the molecule (and its amide product) highly lipophilic. Standard "water-soluble" workups often result in product loss into the organic waste or emulsion formation.

  • Activation Failure: If the carboxylic acid partner is sterically hindered or electron-deficient, standard EDC/HOBt protocols will stall.

This guide provides a self-validating troubleshooting workflow and two high-fidelity protocols (T3P® and Acid Chloride) to resolve these issues.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I added 1.2 equivalents of base and my yield is near 0%. What happened? A: You likely neutralized the salt but failed to catalyze the reaction. 3-chloro-5-methylbenzylamine is typically sold as the HCl salt (CAS: 13426-94-3).[1]

  • The Chemistry: The first equivalent of base (e.g., DIPEA or TEA) is consumed entirely to strip the HCl and generate the free amine. If you only added 1.2 eq, you have ~0.2 eq of base left for the coupling reaction, which often requires a basic pH to proceed.

  • The Fix: Increase base loading to 3.0–4.0 equivalents . This ensures full "free-basing" of the amine and maintains the pH > 8 required for efficient coupling.

Q2: The reaction looks clean by TLC, but I lose everything during the aqueous workup. A: Your product is likely in the organic layer you might be discarding, or stuck in an emulsion.

  • The Chemistry: The 3-chloro and 5-methyl groups significantly increase the LogP (lipophilicity) of the benzylamine compared to unsubstituted benzylamine. The resulting amide is very "greasy."

  • The Fix:

    • Do NOT discard any layers until the product is isolated.

    • Use Ethyl Acetate (EtOAc) or DCM for extraction.

    • Crucial Step: Wash the organic layer with 1M HCl . This protonates any unreacted 3-chloro-5-methylbenzylamine, forcing it into the aqueous layer (waste), while your neutral amide product stays in the organic layer.[1]

Q3: I see a new spot on TLC that isn't product, and the amine is gone. A: You may be forming an N-acylurea byproduct (if using EDC) or a dimer.

  • The Chemistry: Benzylamines are good nucleophiles. If activation is slow, the active ester (O-acylisourea) can rearrange to form an inert N-acylurea.[1][2]

  • The Fix: Switch to T3P (Propylphosphonic anhydride) . It reacts faster and does not form N-acylurea byproducts. Alternatively, pre-activate the acid for 15 minutes before adding the amine.

Part 2: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct protocol based on your specific failure mode.

AmideCouplingLogic Start Start: Low Yield with 3-Cl-5-Me-Benzylamine CheckSalt Is Amine an HCl Salt? Start->CheckSalt AdjustBase Action: Increase Base to 3.5 - 4.0 eq CheckSalt->AdjustBase Yes CheckAcid Is Carboxylic Acid Sterically Hindered? CheckSalt->CheckAcid No (Free base) AdjustBase->CheckAcid StandardFail Did EDC/HOBt Fail? CheckAcid->StandardFail No ProtocolAcidCl Protocol B: Acid Chloride Method (The 'Nuclear' Option) CheckAcid->ProtocolAcidCl Yes (Tertiary/Bulky) ProtocolT3P Protocol A: T3P Coupling (High Yield / Low Epimerization) StandardFail->ProtocolT3P Yes StandardFail->ProtocolT3P Messy TLC

Figure 1: Decision tree for optimizing amide coupling conditions.

Part 3: High-Fidelity Experimental Protocols

Protocol A: The T3P System (Recommended)

Why this works: T3P (Propylphosphonic anhydride) drives the reaction to completion with very low epimerization and, crucially, generates water-soluble byproducts , simplifying the purification of your lipophilic amide [1, 2].

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 3-chloro-5-methylbenzylamine HCl (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Solvent: EtOAc or DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid and the Amine HCl salt in EtOAc (preferred) or DMF.

  • Base Addition: Add DIPEA (4.0 equiv) dropwise.

    • Checkpoint: The solution should become homogeneous (if in DMF) or the amine salt should dissolve.

  • Activation: Cool the mixture to 0°C (ice bath).

  • T3P Addition: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Spot TLC. If acid remains, add 0.5 eq more T3P.

  • Workup (The "Lipophilic" Wash):

    • Dilute with excess EtOAc.

    • Wash 1: Water (removes T3P byproducts).[3]

    • Wash 2: 1M HCl (CRITICAL: Removes unreacted benzylamine).

    • Wash 3: Saturated NaHCO3 (Removes unreacted acid).

    • Wash 4: Brine.[4]

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: The Acid Chloride Method (For Unreactive Acids)

Why this works: If the acid partner is unreactive, converting it to an acid chloride creates a highly electrophilic species that forces the amine to react.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2 drops)[1]

  • 3-chloro-5-methylbenzylamine HCl (1.1 equiv)[1]

  • TEA (Triethylamine) (3.0 equiv)[1]

  • DCM (Dichloromethane) (anhydrous)[1]

Step-by-Step:

  • Acyl Chloride Formation: Dissolve Carboxylic Acid in anhydrous DCM under Nitrogen. Add catalytic DMF.[5][6] Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 2 hours (bubbling should cease). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Amine Addition: In a separate flask, mix Amine HCl and TEA in DCM. Add this mixture slowly to the acid chloride solution at 0°C.

  • Workup: Follow the same wash procedure as Protocol A.

Part 4: Data & Comparison

FeatureStandard (EDC/HOBt)T3P (Recommended) Acid Chloride
Yield (Typical) 30–50%85–95% 80–90%
Byproduct Removal Difficult (Urea)Easy (Water Soluble) Easy (Gas/Salt)
Racemization Risk ModerateVery Low High
Suitability for HCl Salts Poor (requires care)Excellent Good

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][8][9] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

Sources

Troubleshooting solubility issues of 3-chloro-5-methylbenzylamine in dichloromethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses solubility challenges with 3-chloro-5-methylbenzylamine (CAS: 1240305-91-2) in dichloromethane (DCM). It is designed for researchers observing unexpected precipitation, "oiling out," or incomplete dissolution.

Core Diagnostic Workflow

Before attempting remediation, identify the root cause using the visual logic tree below. Most solubility failures with benzylamines in DCM stem from ionic state mismatches (Salt vs. Free Base) or solvent acidity .[1]

Solubility_Troubleshooting Start Start: Observation State What is the physical state of the starting material? Start->State Solid Solid / Powder State->Solid Liquid Oil / Liquid State->Liquid Issue_Salt ISSUE: You likely have the HCl Salt, not Free Base. (Salts are insoluble in DCM) Solid->Issue_Salt High Probability Issue_CO2 ISSUE: Carbonate formation (CO2 absorption from air). Solid->Issue_CO2 If stored improperly Precip Does it precipitate/cloud immediately upon adding DCM? Liquid->Precip Issue_AcidicDCM ISSUE: DCM is acidic (HCl traces). In situ salt formation occurred. Precip->Issue_AcidicDCM Yes (Cloudy) Precip->Issue_CO2 No (Gummy/Oiling out)

Figure 1: Diagnostic logic for identifying solubility failure modes.

Technical Analysis & Solutions

Symptom: The amine is a liquid (free base), but adding it to DCM causes immediate white cloudiness or precipitation. Root Cause: DCM decomposes over time or upon exposure to light/heat to form trace Hydrochloric Acid (HCl) .[1]

  • Mechanism:

    
    [1]
    
  • Solubility Physics: The free base is lipophilic and DCM-soluble.[1] The hydrochloride salt is an ionic lattice, insoluble in non-polar DCM, resulting in precipitation.

Corrective Protocol: Solvent Neutralization

  • Test: Check DCM pH using a moistened pH strip (DCM itself has no pH, but water-wet strips can detect leached acid).[1]

  • Remediation: Pass the DCM through a short plug of Basic Alumina or store DCM over activated 3Å or 4Å molecular sieves (which can scavenge trace acid).[1]

  • Alternative: Wash the DCM solution with 10% aqueous

    
     or saturated 
    
    
    
    immediately after dissolution to revert any formed salt back to the free base.

Symptom: The material is a solid powder that refuses to dissolve in DCM, sitting at the bottom of the flask. Root Cause: You are likely working with 3-chloro-5-methylbenzylamine Hydrochloride (the salt form), not the free amine.[1] Chemical suppliers often ship amines as salts for stability.[1]

Corrective Protocol: Free-Basing (Biphasic Extraction) Do not attempt to heat the DCM to force solubility; this will fail.[1] You must chemically convert the salt.

  • Suspend the solid in DCM (e.g., 10 mL/g).

  • Add an equal volume of 1M NaOH or Saturated

    
     .
    
  • Stir vigorously for 15 minutes. The solid should disappear as the amine deprotonates and migrates into the DCM layer.

  • Separate the organic layer.[1]

  • Dry over anhydrous

    
     or 
    
    
    
    (avoid
    
    
    for sensitive amines if possible, though usually acceptable).[1]
  • Concentrate if necessary.

Symptom: White crust forms on the bottle neck or the liquid turns gummy. Root Cause: Primary amines react with atmospheric


 to form carbamates or carbonates (

species), which are insoluble in DCM.[1] Prevention: Always store under Nitrogen/Argon.[1] If carbonate is suspected, perform the Free-Basing Protocol (Scenario B) to regenerate the amine.

Solubility Data & Solvent Compatibility

SolventFree Base SolubilityHCl Salt SolubilityNotes
Dichloromethane (DCM) High Insoluble (<1 mg/mL)Ideal for free base; poor for salt.[1]
Methanol / Ethanol HighHighGood for both; use for transfers if needed.[1]
Diethyl Ether HighInsolubleExcellent for precipitating the salt from reaction mixtures.[1]
Water Low / InsolubleHighUse water to wash away inorganic salts.[1]
Ethyl Acetate HighLowIntermediate polarity; often dissolves free base well.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to solubilize the salt in DCM? A: Yes, but with a caveat. Adding TEA will deprotonate your amine salt:



However, Triethylamine Hydrochloride (

)
is also insoluble in DCM and will precipitate.[1] You will trade one solid for another. You must filter off the

precipitate to get a clear solution of your amine.

Q: My DCM is stabilized with Amylene. Is this a problem? A: Generally, no. Amylene (2-methyl-2-butene) is a radical scavenger used to prevent DCM decomposition.[1] It is non-polar and unreactive toward amines under standard conditions.[1] However, Ethanol-stabilized DCM is safer for amines because ethanol can scavenge trace acyl chlorides, though it slightly increases the polarity of the solvent.

Q: I see "oiling out" when I try to crystallize the salt from DCM/Ether. A: This indicates trace water or impurities.

  • Redissolve the oil in a small amount of Methanol.

  • Dry the solution thoroughly with molecular sieves.[1]

  • Slowly add the anti-solvent (Ether/Hexane) with vigorous stirring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24882386, 3-Chloro-N-methylbenzylamine. Retrieved from [Link](Note: General benzylamine properties extrapolated from isomer data).[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying DCM and purifying amines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanisms of amine salt formation and solubility principles).

Sources

Validation & Comparative

LC-MS Fragmentation Pattern of 3-Chloro-5-Methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Mass Spectrometry Specialists

Executive Summary: The "Chlorobenzylamine Fingerprint"

In drug discovery, the 3-chloro-5-methylbenzylamine (CMBA) motif is a critical pharmacophore, often serving as a linker in kinase inhibitors and GPCR ligands. However, its structural validation presents a unique analytical challenge: distinguishing it from regioisomers (e.g., 2-chloro-4-methyl variants) and non-halogenated analogs.

This guide provides a definitive technical comparison of the LC-MS behavior of CMBA derivatives. Unlike standard "product vs. product" reviews, we compare analytical strategies : the reliability of Isotopic Pattern Analysis (MS1) versus Fragmentation Fingerprinting (MS2) versus Chromatographic Retention. We demonstrate that while MS2 yields a diagnostic tropylium ion, definitive structural assignment requires a specific orthogonal workflow.

Part 1: The Diagnostic Signature (MS1 Isotope Logic)

Before fragmentation occurs, the presence of the CMBA motif is betrayed by the unique isotopic signature of chlorine. This is the first "gate" in your data analysis workflow.

The Comparison: Chlorinated vs. Non-Chlorinated Analogs Standard benzylamines exhibit a clean


 peak. The introduction of a chlorine atom at the 3-position creates a distinct "A+2" pattern due to the natural abundance of 

(75.8%) and

(24.2%).
FeatureNon-Halogenated Benzylamine3-Chloro-5-MethylbenzylamineDiagnostic Verdict
Monoisotopic Mass

(100%)

(

, 100%)
Base Peak
Isotope Satellite

(~6-7% from

)

(

, ~32%)
Primary Indicator
Pattern Visual Single dominant peak3:1 Ratio doubletConfirmed Halogen

Expert Insight: Do not rely solely on the 3:1 ratio for low-concentration samples. Background noise can distort the ratio. Always validate with the fragmentation mechanism described in Part 2.

Part 2: Mechanistic Fragmentation (The MS2 Comparison)

This section details the core fragmentation pathway.[1] The comparison here is between the Immonium Ion Pathway (common in aliphatic amines) and the Tropylium Ion Pathway (dominant in benzylamines).

The Mechanism: Tropylium Expansion

Upon Collision Induced Dissociation (CID), protonated CMBA (


) does not typically undergo simple bond cleavage. Instead, it follows a rearrangement mechanism:
  • Neutral Loss: Expulsion of ammonia (

    
    , 17 Da).
    
  • Ring Expansion: The resulting benzyl cation rearranges into a seven-membered substituted tropylium ion .

Why this matters: The tropylium ion retains the chloro and methyl substituents, creating a high-mass diagnostic fragment (


 139) that is far more specific than low-mass immonium ions.
Visualization: The Fragmentation Pathway

The following diagram illustrates the transition from the parent ion to the diagnostic fragment.

fragmentation_pathway cluster_legend Pathway Dominance Parent Parent Ion [M+H]+ m/z 156/158 Transition Benzyl Cation (Transient) Parent->Transition Loss of NH3 (-17 Da) Immonium Immonium Ion (Minor Pathway) Low m/z Parent->Immonium Direct Cleavage (Less Favored) Tropylium Substituted Tropylium Ion (Diagnostic Fragment) m/z 139/141 Transition->Tropylium Ring Expansion (Rearrangement)

Figure 1: The dominant fragmentation pathway for 3-chloro-5-methylbenzylamine involves the loss of ammonia followed by ring expansion to the stable tropylium cation.

Fragmentation Data Comparison Table

The following table compares the theoretical MS2 data for CMBA against its likely metabolic or synthetic byproducts.

Compound VariantParent Ion (

)
Primary Fragment (Base Peak)MechanismSpecificity
3-Cl-5-Me-Benzylamine 156.05 139.03 Tropylium (

)
High
Des-chloro Analog122.09105.07Tropylium (

)
High
Des-methyl Analog142.04125.01Tropylium (

)
High
N-Methyl Derivative170.07139.03Loss of

Medium (Shared fragment)
Part 3: The Regioisomer Challenge (LC vs. MS)

This is the most critical section for drug development professionals. The Problem: Mass spectrometry cannot reliably distinguish 3-chloro-5-methylbenzylamine from its isomer, 2-chloro-4-methylbenzylamine . Both produce the same parent ion (


 156) and the same stable tropylium fragment (

139) because the tropylium ring scrambles the substituent positions.

The Solution: Orthogonal Chromatography You must compare retention times using a column that maximizes selectivity based on dipole moments and steric hindrance, not just hydrophobicity.

Recommended Workflow:

  • Column Selection: Do not use a standard C18. Use a Phenyl-Hexyl or Biphenyl phase. The

    
     interactions between the stationary phase and the aromatic ring of the analyte are sensitive to the electron-withdrawing chlorine position (ortho vs. meta).
    
  • Differentiation Logic:

    • 3-Chloro (Meta): Less sterically hindered interaction with the stationary phase

      
       Longer Retention Time (typically).
      
    • 2-Chloro (Ortho): Steric clash with the amine group and stationary phase

      
       Shorter Retention Time.
      

decision_tree Start Unknown Sample m/z 156 IsotopeCheck Check Isotope Pattern (MS1) Start->IsotopeCheck FragmentCheck Check MS2 Fragment (m/z 139) IsotopeCheck->FragmentCheck 3:1 Ratio Present Result_NotCl Not Chlorinated IsotopeCheck->Result_NotCl No 3:1 Ratio LC_Check Chromatographic Separation (Phenyl-Hexyl Column) FragmentCheck->LC_Check Fragment 139 Found Result_NotBenzyl Not Benzylamine FragmentCheck->Result_NotBenzyl Fragment 139 Absent Result_Isomer Identify Isomer by RT LC_Check->Result_Isomer Compare RT with Standard

Figure 2: Analytical workflow for definitive identification. Note that MS1 and MS2 confirm the class, but LC is required for isomer specificity.

Part 4: Experimental Protocol

To replicate these results, use the following self-validating protocol. This method is optimized for small, polar aromatic amines.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.

2. LC Conditions (The Separator):

  • Column: Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification is a risk, though rare here).

  • Gradient: 5% B to 95% B over 10 minutes. Note: Shallow gradients are required to separate regioisomers.

3. MS Parameters (The Detector):

  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (High enough to decluster, low enough to preserve parent).

  • Collision Energy (CID): Ramp 15–30 eV.

    • Why? At 15 eV, you preserve the

      
       for isotope confirmation. At 30 eV, you force the loss of 
      
      
      
      to generate the diagnostic tropylium ion (
      
      
      139).
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the 3:1 chlorine isotope rule and tropylium rearrangement mechanisms).

  • Holčapek, M., et al. (2010). "Structural analysis of small organic molecules by mass spectrometry." Trends in Analytical Chemistry. (Reviewing the fragmentation of benzylamine derivatives).

  • NIST Mass Spectrometry Data Center. "Benzylamine Fragmentation Data." NIST Chemistry WebBook. (Authoritative database for standard fragmentation patterns).

  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A. (Supporting the choice of mobile phases for amine analysis).

Sources

Strategic Analysis of Substituted Benzylamine Salts: FTIR-ATR vs. Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and organic synthesis, the characterization of substituted benzylamine salts (e.g., hydrochlorides, hydrobromides) is a critical quality gate. While Nuclear Magnetic Resonance (NMR) confirms the carbon-hydrogen skeleton, it often obscures the specific protonation state of the amine in deuterated solvents due to rapid exchange.

The Verdict: FTIR-ATR (Attenuated Total Reflectance) is the superior primary tool for confirming salt formation and identifying substituent patterns in solid benzylamine derivatives due to its sensitivity to polar N-H bond changes and specific "ammonium bands." Raman Spectroscopy serves as a necessary alternative only when analyzing lattice polymorphs or when samples are in aqueous solution, though it frequently suffers from fluorescence interference in aromatic amine salts.

Technical Foundation: The Salt Formation Signature

Understanding the vibrational shift is crucial for interpretation. When a substituted benzylamine (


) is converted to its salt (

), the symmetry and force constants of the nitrogen center change drastically.
  • Free Base: Features sharp, distinct N-H stretching doublets (asymmetric/symmetric) ~3300–3400 cm⁻¹.

  • Salt Form: The protonation creates a quaternary nitrogen center. The N-H stretching turns into a broad, complex "ammonium envelope" (2500–3200 cm⁻¹) due to strong hydrogen bonding with the counter-ion (Cl⁻, Br⁻).

  • Diagnostic Indicator: The emergence of combination and overtone bands in the 2000–2500 cm⁻¹ region is the definitive "fingerprint" of the amine salt, often visible even when the main stretch is obscured by C-H bands.

Comparative Analysis: FTIR-ATR vs. Alternatives

The following table contrasts the performance of FTIR-ATR against Raman and solution-state NMR for this specific application.

Table 1: Performance Matrix for Benzylamine Salt Analysis
FeatureFTIR-ATR (Recommended) Raman Spectroscopy ¹H NMR (D₂O/DMSO)
Primary Utility Salt confirmation, Substituent IDPolymorph screening, CrystallinityMolecular structure, Purity
Sample State Solid (Powder/Crystal)Solid or Aqueous SolutionSolution only
Amine Proton Detection Excellent (Broad

bands)
Weak (N-H is weak scatterer)Poor (Exchangeable/Broad)
Aromatic Ring Signal Strong (C-H out-of-plane bends)Very Strong (Ring breathing)Excellent (Chemical shift)
Interference Moisture (

overlaps N-H)
Fluorescence (High in aromatic salts)Solvent peaks
Sample Prep Time < 1 minute (Clamp & Scan)< 1 minute (Focus & Scan)10–15 minutes (Dissolve)
Throughput HighHighLow
Critical Insight: The Fluorescence Trap in Raman

While Raman is powerful for non-polar backbones, substituted benzylamines (especially electron-rich methoxy- or amino-substituted variants) often exhibit significant fluorescence when excited by standard 532 nm or 785 nm lasers. This fluorescence background can completely swamp the vibrational signal. FTIR is immune to fluorescence , making it the robust choice for initial salt screening.

Detailed Spectral Interpretation Guide

To validate your substituted benzylamine salt, analyze these three specific spectral regions.

Region A: The Ammonium Envelope (3200 – 2400 cm⁻¹)
  • Observation: A broad, continuous absorption band often overlapping with sharp aromatic C-H stretches (~3000–3100 cm⁻¹).

  • Mechanistic Cause: Strong hydrogen bonding between

    
     and the anion (
    
    
    
    ).
  • Validation: If this region shows distinct, sharp doublets instead of a broad envelope, salt formation is incomplete .

Region B: The "Salt Fingerprint" (2500 – 2000 cm⁻¹)
  • Observation: A series of weak-to-medium intensity combination bands and overtones.

  • Specificity: These are unique to the ammonium ion environment and are rarely seen in the free base.

  • Pattern: Look for a "staircase" of small peaks on the lower-wavenumber slope of the main ammonium envelope.

Region C: Substituent Identification (900 – 600 cm⁻¹)

The substitution pattern on the benzyl ring (ortho, meta, para) is determined by C-H out-of-plane (oop) bending vibrations. These are highly sensitive to position but relatively insensitive to the salt formation itself.

  • Ortho-substituted: Single strong band ~735–770 cm⁻¹.

  • Meta-substituted: Two bands ~690–710 cm⁻¹ and ~750–810 cm⁻¹.

  • Para-substituted: Single strong band ~800–850 cm⁻¹.

Visualization: Spectral Assignment Logic

The following diagram illustrates the decision logic for interpreting the spectrum of a putative benzylamine salt.

SpectralLogic Start Unknown Benzylamine Sample Check3000 Analyze 2500-3200 cm⁻¹ Region Start->Check3000 IsBroad Is band broad/continuous? Check3000->IsBroad FreeBase Sharp Doublet detected: Free Base (No Salt) IsBroad->FreeBase No Check2000 Analyze 2000-2500 cm⁻¹ Region IsBroad->Check2000 Yes CombBands Combination Bands Present? Check2000->CombBands CombBands->FreeBase No ConfirmedSalt Salt Formation Confirmed (Ammonium Species) CombBands->ConfirmedSalt Yes CheckFingerprint Analyze 600-900 cm⁻¹ (C-H Out-of-Plane) ConfirmedSalt->CheckFingerprint SubstPattern Identify Substitution: Ortho (~750) Meta (~700 & 780) Para (~820) CheckFingerprint->SubstPattern

Figure 1: Logical workflow for confirming salt formation and substitution patterns using FTIR spectral features.

Experimental Protocol: High-Fidelity ATR Acquisition

This protocol uses a Self-Validating System approach. Each step includes a checkpoint to ensure data integrity before proceeding.

Instrument: FTIR Spectrometer with Diamond ATR Accessory (Single Reflection). Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Publication).

Step 1: System Initialization & Background
  • Clean the ATR crystal with isopropanol and a lint-free wipe.

  • Validation Checkpoint: Run a "Preview Mode" scan. The energy throughput (interferogram amplitude) should be within 90-100% of the factory baseline. If <80%, the crystal is dirty or damaged.

  • Acquire a Background Spectrum (Air).

    • Critical: Ensure the background is taken within 10 minutes of the sample to minimize atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      interference.
Step 2: Sample Application
  • Place approximately 2–5 mg of the benzylamine salt powder onto the center of the crystal.

  • Lower the pressure clamp (anvil).

  • Validation Checkpoint: Monitor the live spectral preview while tightening.

    • Action: Tighten until the strongest peak (usually C-H or Ammonium band) stabilizes and stops growing.

    • Reasoning: Solid salts require high contact pressure to eliminate air gaps which cause weak signals and distorted baselines.

Step 3: Data Acquisition & Post-Processing
  • Collect the sample spectrum.[1][2][3]

  • ATR Correction: Apply "ATR Correction" (software algorithm) to adjust for the depth of penetration dependence on wavelength.

    • Note: Uncorrected ATR spectra show weaker intensity at high wavenumbers (3000 cm⁻¹) compared to transmission spectra.

  • Baseline Check: Ensure the baseline is flat at 3800–4000 cm⁻¹. A sloping baseline indicates poor crystal contact or scattering.

Step 4: Cleaning
  • Remove sample.

  • Wipe with isopropanol.

  • Validation Checkpoint: Run a quick scan. If peaks remain, the crystal is contaminated (common with sticky amine salts). Repeat cleaning.

Analytical Workflow: Choosing the Right Technique

Use this decision tree to determine when to use FTIR versus Raman or other techniques for your specific sample constraints.

TechniqueSelection Input Sample: Substituted Benzylamine Salt Q_State Sample State? Input->Q_State Solid Solid Powder Q_State->Solid Solid Aqueous Aqueous Solution Q_State->Aqueous Liquid Q_Fluoro Is Sample Fluorescent? Solid->Q_Fluoro Raman USE RAMAN (Specialist Choice) Aqueous->Raman Water is transparent in Raman FTIR USE FTIR-ATR (Primary Choice) Q_Fluoro->FTIR Yes (High Background) Q_Poly Need Polymorph Info? Q_Fluoro->Q_Poly No Q_Poly->FTIR No (Just ID) Q_Poly->Raman Yes (Lattice Modes)

Figure 2: Decision matrix for selecting the optimal spectroscopic technique based on sample properties and analytical goals.

References

  • NIST Chemistry WebBook. Benzylamine hydrochloride Infrared Spectrum. National Institute of Standards and Technology.[1][4] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2023). [Link]

  • Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? (2025). [Link]

  • Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy.[5] Application Note. [Link]

  • University of Florida. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

Sources

A Comparative Guide to the Elemental Analysis of (3-Chloro-5-methylphenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-methylphenyl)methanamine hydrochloride is a substituted benzylamine salt of significant interest in medicinal chemistry and drug discovery. The precise determination of its elemental composition is a fundamental criterion for verifying its chemical identity, purity, and stoichiometric integrity. Elemental analysis provides the empirical percentage of each element within a compound, which can be compared against the theoretical values derived from its molecular formula. This guide will delve into the elemental analysis of (3-Chloro-5-methylphenyl)methanamine HCl, compare it with structurally similar, commercially available alternatives, and provide a detailed experimental protocol for its characterization.

Theoretical Elemental Composition

The initial step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula. For (3-Chloro-5-methylphenyl)methanamine HCl, the molecular formula is C₈H₁₁Cl₂N. The molecular weight and the theoretical percentage of each element are presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Chlorine
(3-Chloro-5-methylphenyl)methanamine HClC₈H₁₁Cl₂N192.0950.025.777.2936.92

Comparative Analysis with Structural Analogs

To provide a comprehensive understanding, the elemental composition of (3-Chloro-5-methylphenyl)methanamine HCl is compared with two commercially available, structurally related compounds: (3,4-Dichlorophenyl)methanamine hydrochloride and (3,5-Dichlorophenyl)methanamine hydrochloride. These compounds are selected due to their structural similarity as dichlorinated benzylamine hydrochlorides, making them relevant benchmarks for analytical comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Chlorine
(3-Chloro-5-methylphenyl)methanamine HClC₈H₁₁Cl₂N192.0950.025.777.2936.92
(3,4-Dichlorophenyl)methanamine hydrochlorideC₇H₈Cl₃N212.5139.563.796.5950.06
(3,5-Dichlorophenyl)methanamine hydrochlorideC₇H₈Cl₃N212.5139.563.796.5950.06

This comparative data highlights the subtle yet significant differences in elemental composition arising from the variation in substituent positions and the presence of a methyl group. Such distinctions are critical for the unambiguous identification of these compounds in a laboratory setting.

Experimental Protocol for Elemental Analysis

The following protocol outlines the standard procedures for the determination of Carbon, Hydrogen, Nitrogen (CHN analysis), and Chlorine content in (3-Chloro-5-methylphenyl)methanamine HCl.

CHN Analysis

Principle: The sample is combusted in a pure oxygen environment at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

Instrumentation: A calibrated CHN elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized (3-Chloro-5-methylphenyl)methanamine HCl into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

  • Data Acquisition: The instrument software will automatically calculate the percentage of Carbon, Hydrogen, and Nitrogen based on the detector's response.

  • Replicates: Perform the analysis in triplicate to ensure the precision and accuracy of the results.

Chlorine Determination

Principle: The organic compound is combusted in an oxygen-filled flask (Schöniger flask combustion) to convert the covalently bonded chlorine into chloride ions (Cl⁻). The resulting chloride is then titrated with a standardized silver nitrate solution.

Instrumentation: Schöniger combustion flask, burette, and a suitable indicator.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a piece of filter paper with a fuse strip.

  • Combustion: Place the filter paper in the platinum gauze sample holder of the flask stopper. Fill the flask with oxygen and add an absorbing solution (e.g., dilute sodium hydroxide). Ignite the fuse and quickly seal the flask.

  • Absorption: After combustion is complete, allow the flask to cool and shake it to ensure all the generated hydrogen chloride gas is absorbed into the solution, forming chloride ions.

  • Titration: Transfer the absorbing solution to a beaker, acidify with nitric acid, and add a few drops of a suitable indicator (e.g., dichlorofluorescein). Titrate the solution with a standardized silver nitrate (AgNO₃) solution until the endpoint is reached (indicated by a color change).

  • Calculation: The percentage of chlorine is calculated from the volume of AgNO₃ solution used, its concentration, and the initial mass of the sample.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the elemental analysis process for a substituted benzylamine hydrochloride.

Caption: Workflow for the elemental analysis of (3-Chloro-5-methylphenyl)methanamine HCl.

Trustworthiness and Self-Validation

The described protocols incorporate self-validating systems to ensure the trustworthiness of the obtained data. For CHN analysis, the use of certified reference materials for calibration provides a traceable and verifiable standard. The requirement for triplicate analysis allows for the assessment of precision and the identification of any random errors. In chlorine determination, the standardization of the titrant (AgNO₃) against a primary standard (e.g., sodium chloride) is a critical step for accuracy. The comparison of the sum of the experimental elemental percentages to 100% also serves as a check for the presence of unanalyzed elements or significant impurities. For a new compound, an acceptable deviation between the experimental and theoretical values is typically within ±0.4%.[1]

Conclusion

The elemental analysis of (3-Chloro-5-methylphenyl)methanamine HCl is a crucial analytical procedure for its definitive characterization. By comparing its theoretical elemental composition with that of structurally similar compounds, researchers can appreciate the level of precision required for unambiguous identification. The detailed experimental protocols provided in this guide offer a robust framework for obtaining accurate and reliable elemental analysis data, thereby ensuring the quality and integrity of this important pharmaceutical intermediate.

References

  • PubChem. (3,4-Dichlorobenzylamine). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (3,5-Dichlorobenzylamine). National Center for Biotechnology Information. Retrieved from [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • An International Study Evaluating Elemental Analysis. (2018). ChemRxiv. DOI: 10.26434/chemrxiv.7330322.v1

Sources

Comparative NMR Analysis: Distinguishing 3-Chloro-5-methylbenzylamine from 3-Fluoro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 3-chloro-5-methylbenzylamine from 3-fluoro analogs by NMR Content Type: Publish Comparison Guide

Executive Summary

In fragment-based drug discovery (FBDD), the bioisosteric replacement of chlorine with fluorine is a common strategy to modulate metabolic stability and lipophilicity. However, verifying this substitution in 3,5-disubstituted benzylamine intermediates requires precise analytical discrimination.

This guide details the definitive NMR (Nuclear Magnetic Resonance) protocols to distinguish 3-chloro-5-methylbenzylamine (Target A) from its 3-fluoro analog (Target B). While Mass Spectrometry (MS) provides mass-based confirmation, NMR offers superior structural certainty regarding regioisomerism and electronic environment.

The Bottom Line:

  • The "Smoking Gun":

    
    F NMR provides a binary Yes/No test.
    
  • Structural Proof:

    
    C NMR reveals diagnostic C-F coupling patterns (doublets) absent in the chloro analog.
    
  • Proton Topology:

    
    H NMR shows distinct splitting of aromatic protons (
    
    
    
    ) in the fluoro analog, whereas the chloro analog exhibits singlet-like behavior.

Mechanistic Basis of Differentiation

To interpret the spectra correctly, one must understand the underlying nuclear physics of the substituents.

Nuclear Properties
FeatureChlorine (

Cl /

Cl)
Fluorine (

F)
Impact on NMR
Spin Quantum Number (

)
3/2 (Quadrupolar)1/2Cl: Fast relaxation broadens signals; no observable H-Cl coupling.F: Sharp signals; strong scalar coupling (

) to H and C.
Natural Abundance 75% / 24%100%F: High sensitivity; no isotopic dilution.Cl: No direct detection in standard probes.
Electronegativity 3.163.98F: Significant inductive effects (-I) and resonance (+M) shielding.Cl: Moderate inductive deshielding.
Analytical Workflow

The following decision tree outlines the logical flow for confirming the identity of the halogenated intermediate.

AnalysisWorkflow Start Unknown Sample (3-Halo-5-methylbenzylamine) Step1 Step 1: 1H NMR (Aromatic Region) Start->Step1 Check1 Are Aromatic Signals Split? Step1->Check1 ResultCl Singlets (Broad) Suspect: CHLORO Analog Check1->ResultCl No (Singlets) ResultF Doublets (J ~9Hz) Suspect: FLUORO Analog Check1->ResultF Yes (Doublets) Step2 Step 2: 13C NMR (Proton Decoupled) ResultCl->Step2 ResultF->Step2 Check2 Observe C-X Splitting? Step2->Check2 ConfirmCl CONFIRMED: 3-Chloro (Singlets observed) Check2->ConfirmCl No Splitting ConfirmF CONFIRMED: 3-Fluoro (Doublets: 1J ~245Hz, 2J ~21Hz) Check2->ConfirmF Large Splitting Step3 Step 3: 19F NMR ConfirmF->Step3 Optional Validation

Figure 1: Logical decision tree for differentiating halogenated benzylamine analogs.

Detailed Spectral Comparison

H NMR: The Splitting Patterns

The aromatic region (6.5 – 7.5 ppm) is the primary discriminator. The molecule has a 1,3,5-substitution pattern.[1][2] The protons are located at positions 2, 4, and 6.[1]

  • H2: Between Benzylamine (Pos 1) and Halogen (Pos 3).

  • H4: Between Halogen (Pos 3) and Methyl (Pos 5).

  • H6: Between Methyl (Pos 5) and Benzylamine (Pos 1).

Table 1: Predicted


H NMR Features (Solvent: DMSO-

)
Proton3-Chloro Analog (Target A)3-Fluoro Analog (Target B)Differentiation Logic
H2 (Ortho to X) Singlet (approx)

ppm
Doublet (

Hz)

ppm
F-coupling splits the signal. F also shields the ortho proton (upfield shift).
H4 (Ortho to X) Singlet (approx)

ppm
Doublet (

Hz)

ppm
Distinct doublet in F-analog.
H6 (Para to X) Singlet

ppm
Singlet (or broad)

ppm
Para-coupling (

) is negligible (< 1 Hz). H6 looks similar in both.
Benzyl CH

SingletSinglet (possible broadening)

is usually too small to resolve clearly on the aliphatic chain.

Key Insight: In the Chloro analog, H2, H4, and H6 appear as singlets (ignoring small


 meta-coupling of ~1.5 Hz). In the Fluoro analog, two of the three  aromatic protons become distinct doublets.
C NMR: The Definitive Proof

Carbon-13 NMR is the most robust method for confirmation because the Carbon-Fluorine coupling constants are massive and unavoidable.

Table 2: Diagnostic


C NMR Signals 
Carbon Position3-Chloro Analog3-Fluoro AnalogCoupling Constant (

)
C3 (Ipso) Singlet (

ppm)
Doublet (

ppm)

Hz (Huge splitting)
C2/C4 (Ortho) SingletDoublet

Hz
C1/C5 (Meta) SingletDoublet

Hz
C6 (Para) SingletDoublet (Small)

Hz
F NMR: The Binary Check
  • 3-Chloro: Silent (Baseline noise only).

  • 3-Fluoro: Sharp Singlet at

    
     ppm (typical for meta-substituted fluoroaromatics).
    

Experimental Protocols

Sample Preparation

To ensure sharp coupling patterns, prevent viscosity broadening.

  • Solvent: DMSO-

    
     is preferred for benzylamines to prevent amine proton exchange broadening and improve solubility. CDCl
    
    
    
    is an acceptable alternative.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through cotton or glass wool to remove particulates (essential for resolution of fine splittings).

Acquisition Parameters
  • Relaxation Delay (D1): Set to

    
     seconds. Aromatic protons adjacent to halogens can have varying T1 times; sufficient delay ensures accurate integration.
    
  • Scans (NS):

    • 
      H: 16 scans (sufficient for >10 mg).
      
    • 
      C: 512–1024 scans (to visualize the low-intensity outer legs of the C-F doublets).
      
    • 
      F: 8 scans (High sensitivity).
      
Data Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz) for

    
    H to resolve small meta-couplings.
    
  • Zero Filling: Fill to at least 64k points to ensure digital resolution is sufficient to measure

    
     values accurately.
    

Visualizing the Coupling Topology

The following diagram illustrates how the presence of Fluorine alters the spectral topology compared to Chlorine.

CouplingTopology cluster_Cl 3-Chloro Analog (1H NMR) cluster_F 3-Fluoro Analog (1H NMR) Cl_H2 H2 Proton Cl_Signal Singlet (s) (No splitting from Cl) Cl_H2->Cl_Signal No J-coupling F_H2 H2 Proton F_Signal Doublet (d) (Split by 19F) F_H2->F_Signal F_Atom Fluorine-19 (Spin 1/2) F_Atom->F_Signal 3J_HF ~10Hz

Figure 2: Comparison of proton splitting topologies. The spin-active Fluorine nucleus splits the neighboring H2 proton, creating a doublet. The quadrupolar Chlorine nucleus does not.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for substituent chemical shift additivity rules).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Couplings. University of Wisconsin-Madison. Available at: [Link]

  • Dolinšek, J., et al. (2002). NMR study of the structure of fluorinated bioactive glasses. Journal of Non-Crystalline Solids.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spin-Spin Splitting in 1H NMR Spectra. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure of Substituted Benzylamine Hydrochlorides: Insights from 4-Chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Chloro-5-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest to researchers in drug discovery and materials science. Understanding its three-dimensional structure at the atomic level is paramount for predicting its physicochemical properties, designing derivatives with enhanced activity, and controlling its solid-state behavior. While a definitive crystal structure for (3-Chloro-5-methylphenyl)methanamine hydrochloride is not publicly available, a comprehensive analysis of closely related analogs can provide invaluable insights into its likely structural characteristics.

This guide presents a detailed crystal structure analysis of a suitable analog, 4-chlorobenzylamine hydrochloride , and uses this as a foundation for a comparative discussion on the influence of substituent placement on the crystal packing and intermolecular interactions in related isomers, including the titular compound. By examining the established structure, we can extrapolate the principles of crystal engineering to predict the structural nuances of its analogs.

Methodology: The Cornerstone of Structural Elucidation - Single-Crystal X-ray Diffraction

The definitive method for determining the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD) . This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. The resulting crystal structure offers a detailed map of intermolecular interactions, which are crucial for understanding a compound's stability, solubility, and other macroscopic properties.

A typical SC-XRD workflow is a multi-step process that demands precision and expertise. The causality behind each step is critical for obtaining a high-quality, publishable crystal structure.

sc_xrd_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement crystal_growth High-Quality Single Crystal Growth xray_source Monochromatic X-ray Beam Generation crystal_growth->xray_source goniometer Crystal Mounting & Orientation (Goniometer) xray_source->goniometer diffraction X-ray Diffraction Pattern Collection goniometer->diffraction data_reduction Data Reduction & Integration diffraction->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Deposition (e.g., CCDC) structure_refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Case Study: The Crystal Structure of 4-Chlorobenzylamine Hydrochloride Hemihydrate

A detailed examination of the crystal structure of 4-chlorobenzylamine hydrochloride in its hemihydrate form (C₇H₉ClN⁺·Cl⁻·0.5H₂O) provides a robust framework for our comparative analysis.[1] This compound serves as an excellent proxy due to the presence of the key chloro-substituent on the phenyl ring.

The crystal packing of 4-chlorobenzylamine hydrochloride hemihydrate is dominated by an extensive network of hydrogen bonds.[1] The protonated amine group (the benzylammonium cation) acts as a hydrogen bond donor, forming interactions with both the chloride anion and the water molecule of crystallization.[1] The water molecule, in turn, also participates in hydrogen bonding with the chloride anion.[1] This intricate network of N-H···Cl, N-H···O, and O-H···Cl interactions leads to the formation of layers parallel to the bc plane of the unit cell.[1]

Crystallographic Parameter Value for 4-Chlorobenzylamine Hydrochloride Hemihydrate
Chemical FormulaC₇H₉ClN⁺·Cl⁻·0.5H₂O
Crystal SystemMonoclinic
Space GroupC2/c

Table 1: Key crystallographic data for 4-chlorobenzylamine hydrochloride hemihydrate.[1]

h_bonding_network cluster_cation Benzylammonium Cation cluster_anion Chloride Anion cluster_water Water Molecule cation R-CH2-NH3+ chloride Cl- cation->chloride N-H···Cl water H2O cation->water N-H···O water->chloride O-H···Cl

Figure 2: Key hydrogen bonding interactions in 4-chlorobenzylamine hydrochloride hemihydrate.

Comparative Analysis: The Influence of Substituent Position

The substitution pattern on the phenyl ring is a critical determinant of the crystal packing and, consequently, the material's properties. The interplay of steric and electronic effects introduced by different substituents can lead to significant variations in the supramolecular architecture.

(3-Chloro-5-methylphenyl)methanamine Hydrochloride: A Hypothetical Analysis

While the crystal structure of this specific isomer is unknown, we can make educated predictions based on the principles of molecular recognition and crystal engineering.

  • Hydrogen Bonding: The primary hydrogen bonding motif involving the benzylammonium cation and the chloride anion is expected to be conserved. The N-H···Cl interactions will likely remain the dominant cohesive force in the crystal lattice.

  • Steric Influence of the Methyl Group: The presence of a methyl group at the 5-position introduces steric bulk. This may influence the relative orientation of the phenyl rings in the crystal packing, potentially leading to a less compact arrangement compared to an unsubstituted analog.

  • Electronic Influence of the Chloro and Methyl Groups: The chloro group is electron-withdrawing, while the methyl group is weakly electron-donating. This altered electronic distribution on the aromatic ring could subtly influence non-covalent interactions such as C-H···π and π-π stacking, should they occur.

Comparison with Other Isomers

The positioning of the chloro and methyl groups in other isomers would further modulate the crystal packing.

  • 2-Chloro- and 4-Methyl- Analogs: The synthesis and biological activity of various substituted aryl benzylamines have been explored, indicating a wide range of accessible derivatives.[2] For instance, in a 2-chloro isomer, the proximity of the chloro group to the benzylamine moiety could lead to intramolecular interactions or steric hindrance that alters the preferred conformation of the molecule. A 4-methyl substituent, as seen in 4-methylbenzylamine hydrochloride, would present a different steric profile compared to the 3,5-disubstituted pattern, likely influencing the packing efficiency.[3][4]

  • Halogen-Substituted Analogs: The identity of the halogen atom also plays a crucial role. For example, replacing chlorine with bromine or iodine would increase the potential for halogen bonding (X···X or X···anion interactions), which could compete with or complement the primary hydrogen bonding network.

Experimental Protocols

Synthesis of Substituted Benzylamine Hydrochlorides

A general and robust method for the synthesis of substituted benzylamines is the amination of the corresponding benzyl chloride.[1] The resulting free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.[1]

Step-by-Step Protocol for the Synthesis of 4-Chlorobenzylamine Hydrochloride:

  • Amination: 4-chlorobenzyl chloride is reacted with an excess of ammonia.[1] This nucleophilic substitution reaction yields 4-chlorobenzylamine.

  • Salt Formation: The crude 4-chlorobenzylamine is dissolved in a suitable organic solvent (e.g., ethanol or diethyl ether).

  • A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise to the stirred solution of the amine.

  • The 4-chlorobenzylamine hydrochloride salt precipitates out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Single Crystal Growth

Obtaining high-quality single crystals suitable for SC-XRD is often the most challenging step. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Conclusion

The crystal structure of 4-chlorobenzylamine hydrochloride hemihydrate provides a valuable model for understanding the supramolecular chemistry of substituted benzylamine hydrochlorides. The dominant role of N-H···Cl and N-H···O hydrogen bonds in dictating the crystal packing is evident. While the specific structure of (3-Chloro-5-methylphenyl)methanamine hydrochloride remains to be determined experimentally, this comparative analysis allows for reasoned predictions about its solid-state architecture. The steric and electronic effects of the chloro and methyl substituents at the 3- and 5-positions are anticipated to modulate the crystal packing, potentially leading to a unique three-dimensional arrangement. Further experimental work to elucidate the crystal structures of a wider range of substituted benzylamine hydrochlorides will undoubtedly contribute to a more profound understanding of their structure-property relationships, aiding in the rational design of new materials and pharmaceutical compounds.

References

  • Crystal Structure of Benzydamine Hydrochloride Salt. (n.d.). ResearchGate. Retrieved from [Link]

  • Potter, B. V. L., et al. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Retrieved from [Link]

Sources

A Guide to the Verification of Melting Point Range for (3-Chloro-5-methylphenyl)methanamine HCl: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of a new chemical entity (NCE) is fundamental to ensuring its quality, safety, and efficacy. Among the battery of physicochemical tests, the determination of the melting point stands as a critical, first-line indicator of identity and purity. This guide provides an in-depth, field-tested protocol for the verification of the melting point range of (3-Chloro-5-methylphenyl)methanamine HCl, a compound for which public domain data is not widely available.

This document moves beyond a simple recitation of steps. It delves into the causality behind the methodology, grounding the experimental protocol in the authoritative standards set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5] For researchers and drug development professionals, adherence to such standards is not merely best practice; it is a prerequisite for generating robust, reliable, and defensible data.

The Scientific and Regulatory Imperative for Standardized Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. This temperature is a unique physical constant, dictated by the strength of the intermolecular forces within the crystal lattice. However, this idealized behavior is seldom observed in practice without a rigorously controlled methodology.

Several factors can profoundly influence the observed melting range:

  • Purity: The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. A narrow range (e.g., 0.5-2°C) is often indicative of high purity.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in different melting points. This is a critical consideration in pharmaceutical development, as different polymorphs can have varying solubility and bioavailability.

  • Experimental Parameters: The rate of heating, the efficiency of heat transfer, and the amount of sample can all introduce significant variability into the measurement.[6]

Recognizing these variables, regulatory bodies have established clear guidelines. The ICH Q6A guideline, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," mandates the inclusion of physicochemical characteristics like melting point as part of the specification for an active pharmaceutical ingredient (API).[1][2][4][7] The specific methodology for this determination is detailed in documents such as the USP General Chapter <741> "Melting Range or Temperature," which provides a harmonized protocol to ensure consistency and repeatability.[3][8][9][10]

A Validated Protocol for Melting Point Verification (USP <741> Class Ia)

The following protocol is a self-validating system designed to produce an accurate melting point range for a crystalline solid like (3-Chloro-5-methylphenyl)methanamine HCl. The causality for each step is explained to provide a deeper understanding of the process.

Experimental Objective: To accurately determine the melting range of (3-Chloro-5-methylphenyl)methanamine HCl using the capillary method in accordance with USP <741>.

Apparatus:

  • Calibrated melting point apparatus (Apparatus I type, with an oil bath or a metal block).

  • USP-compliant capillary tubes (borosilicate glass, sealed at one end, typically 0.8-1.2 mm internal diameter).[3][8]

  • Sample pulverization tools (e.g., mortar and pestle).

  • USP Melting Point Reference Standards for calibration.

Protocol Steps:

  • Instrument Calibration:

    • Action: Prior to analysis, verify the accuracy of the apparatus's temperature scale using at least three USP Melting Point Reference Standards that bracket the expected melting range of the sample.

    • Causality: This step ensures the instrument is performing within the required accuracy specifications. Without a proper calibration traceable to primary standards, any resulting measurement is scientifically invalid.[3][8]

  • Sample Preparation:

    • Action: Ensure the (3-Chloro-5-methylphenyl)methanamine HCl sample is completely dry. Gently pulverize the crystalline sample into a fine, uniform powder using a mortar and pestle.

    • Causality: A dry sample prevents solvent from acting as an impurity and depressing the melting point. Pulverization ensures uniform packing and efficient heat transfer throughout the sample.[6]

  • Capillary Tube Loading:

    • Action: Press the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a tightly packed column of 2.5–3.5 mm in height is achieved.[3]

    • Causality: This specific sample height is critical. A taller column can create a thermal gradient, causing the bottom of the sample to melt before the top, resulting in an artificially broad and inaccurate melting range.

  • Heating and Measurement:

    • Action (Rapid Determination - Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to identify a rough range. Allow the apparatus to cool significantly before performing the accurate measurement.

    • Action (Accurate Determination): Set the apparatus to heat at a controlled rate. When the temperature is approximately 10°C below the expected melting point, reduce the heating rate to 1 ± 0.5°C per minute.[3][10]

    • Causality: The slow ramp rate near the melting point is the most critical parameter for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing temperature lag and ensuring a true reading.

  • Observation and Data Recording:

    • Action: Observe the sample through the magnifying lens. Record the temperature at two points:

      • Onset of Melting: The temperature at which the column of the substance is first observed to collapse or shrink, and the first drop of liquid becomes visible.

      • Clear Point (End of Melting): The temperature at which the last solid particle transitions into a clear, transparent liquid.[3]

    • Action: Report the result as a range from the onset temperature to the clear point temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the melting point verification protocol.

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_data Phase 3: Data Recording Calibrate Calibrate Apparatus (USP Standards) Prepare_Sample Dry & Pulverize Sample Calibrate->Prepare_Sample Load_Capillary Load Capillary Tube (2.5-3.5 mm height) Prepare_Sample->Load_Capillary Heat_Fast Optional: Rapid Scan (10-15°C/min) Load_Capillary->Heat_Fast Heat_Slow Heat to T_exp - 10°C Then ramp 1°C/min Load_Capillary->Heat_Slow Heat_Fast->Heat_Slow Observe Observe Sample Heat_Slow->Observe Record_Onset Record T_onset (First liquid drop) Observe->Record_Onset Record_Clear Record T_clear (All liquid) Observe->Record_Clear Report_Range Report as 'T_onset - T_clear' Record_Onset->Report_Range Record_Clear->Report_Range

Caption: Workflow for USP <741> Compliant Melting Point Determination.

Comparative Data for Structurally Related Compounds

As the melting point for (3-Chloro-5-methylphenyl)methanamine HCl (CAS: 2460757-13-3) is not readily found in scientific literature or supplier databases, establishing this physical constant via the described experimental method is essential. For context, we can compare it with structurally similar compounds for which data is available.

Compound NameCAS NumberStructureReported Melting Point (°C)
(3-Chloro-5-methylphenyl)methanamine HCl 2460757-13-3

Data not available
(4-Chlorophenyl)phenyl-methanamine HCl28022-43-7

300 - 305 (decomposes)[11][12]
(4-Chlorophenyl)methanamine HCl42365-43-5

Data not available[13]
(3-Chlorophenyl)methanamine4152-90-3

Not applicable (liquid at RT)[14]

Note: Structures are illustrative. The absence of data for the target compound and its close analogues underscores the necessity of experimental verification.

Conclusion

The melting point is a foundational piece of data in the dossier of any chemical compound intended for research or pharmaceutical use. For (3-Chloro-5-methylphenyl)methanamine HCl, the lack of published data necessitates a return to first principles. The protocol detailed in this guide, which is firmly rooted in the authoritative standards of the USP and ICH, provides the only scientifically valid path to establishing a reliable melting point specification. By understanding the causality behind each step—from meticulous sample preparation to the critically controlled heating rate—researchers can generate accurate, reproducible data that forms a trustworthy foundation for all subsequent development activities.

References

  • Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis Source: Particlewise URL: [Link]

  • Title: ICH Q6A - Specifications: Test procedures and acceptance criteria Source: ABL - A Member of the Institut Mérieux URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]

  • Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Source: ECA Academy URL: [Link]

  • Title: usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: uspbpep.com URL: [Link]

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate URL: [Link]

  • Title: ICH Q6A Guideline Source: IKEV URL: [Link]

  • Title: USP 741 Melting Point or Range Source: Scribd URL: [Link]

  • Title: Melting point testing as per USP 741 Source: YouTube URL: [Link]

  • Title: (3-Chlorophenyl)methanamine | CAS#:4152-90-3 Source: Chemsrc URL: [Link]

Sources

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